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  • Product: Manozodil
  • CAS: 77528-67-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Endothelial-Mediated Vasodilatory Action of Manozodil

Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the vasodilatory effects of Manozodil, w...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the vasodilatory effects of Manozodil, with a specific focus on its action within vascular endothelial cells. While primarily recognized as an ATP-sensitive potassium (KATP) channel opener in vascular smooth muscle, this document elucidates the critical, synergistic role of the endothelium in Manozodil-induced vasodilation. We delve into the core signaling pathways, from KATP channel activation to the production of nitric oxide (NO), and present detailed experimental protocols for investigating these mechanisms. This guide is intended to serve as a foundational resource for researchers in cardiovascular pharmacology and drug development.

Introduction: Beyond Smooth Muscle Relaxation

Manozodil, a potent vasodilator of the same class as Minoxidil, has traditionally been characterized by its direct action on vascular smooth muscle cells (VSMCs). The canonical mechanism involves the opening of ATP-sensitive potassium (KATP) channels, leading to membrane hyperpolarization, subsequent closure of voltage-gated calcium channels, and a reduction in intracellular calcium concentration, ultimately causing smooth muscle relaxation and vasodilation.[1][2][3][4][5] However, a growing body of evidence highlights the significant contribution of the vascular endothelium to the overall vasodilatory response elicited by KATP channel openers.[6] This guide will illuminate this less-explored, yet crucial, aspect of Manozodil's mechanism of action.

The endothelium, a monolayer of cells lining the interior surface of blood vessels, is a critical regulator of vascular tone through the release of various vasoactive substances, most notably nitric oxide (NO).[7] Endothelial dysfunction, characterized by impaired NO bioavailability, is a hallmark of numerous cardiovascular diseases.[7][8] Therefore, understanding how pharmacological agents like Manozodil interact with the endothelium is paramount for developing novel therapeutic strategies. This guide will posit that Manozodil's efficacy is amplified through an endothelium-dependent pathway, primarily involving the activation of endothelial KATP channels and the subsequent synthesis and release of NO.

Core Mechanism: The Endothelial KATP Channel-NO Signaling Cascade

The vasodilatory action of Manozodil in endothelial cells can be dissected into a sequential signaling cascade. While direct studies on Manozodil are limited, the mechanism can be inferred from extensive research on other KATP channel openers like Minoxidil, Pinacidil, and Diazoxide.

Activation of Endothelial ATP-Sensitive Potassium (KATP) Channels

Manozodil, like its parent compound Minoxidil, is a KATP channel opener.[1][2] These channels are present not only in VSMCs but also in endothelial cells.[9][10] Endothelial KATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[11] Manozodil is believed to interact with the SUR subunit, promoting the open state of the Kir6.x pore.

Endothelial Cell Hyperpolarization and Calcium Influx

The opening of KATP channels by Manozodil leads to an efflux of potassium ions from the endothelial cell, down its electrochemical gradient. This net loss of positive charge results in hyperpolarization of the endothelial cell membrane. Unlike VSMCs, this hyperpolarization does not inhibit calcium entry. Instead, it increases the electrochemical driving force for calcium influx through non-voltage-gated cation channels, such as Transient Receptor Potential (TRP) channels.[9][12] This results in a modest but significant increase in intracellular calcium concentration ([Ca2+]i).

Activation of Endothelial Nitric Oxide Synthase (eNOS)

The rise in intracellular calcium is a pivotal event in the signaling cascade. Calcium ions bind to calmodulin (CaM), forming a Ca2+/CaM complex. This complex then binds to and activates endothelial nitric oxide synthase (eNOS), the enzyme responsible for synthesizing NO from the amino acid L-arginine.[13][14] Some evidence also suggests a potential role for the Akt signaling pathway in modulating eNOS activity downstream of KATP channel activation.[10]

Nitric Oxide Diffusion and Vascular Smooth Muscle Relaxation

Once synthesized, NO, being a small, lipophilic molecule, rapidly diffuses from the endothelial cell to the adjacent VSMCs. In the VSMCs, NO activates soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[13] Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, leading to a decrease in intracellular calcium in the VSMC and ultimately, smooth muscle relaxation and vasodilation.[13] This endothelium-derived NO-mediated vasodilation complements the direct hyperpolarizing effect of Manozodil on the VSMCs.

Signaling Pathway Diagram

Manozodil_Endothelial_Vasodilation cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Manozodil Manozodil KATP KATP Channel (Kir6.x/SUR) Manozodil->KATP Activates Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization K+ Efflux Ca_Influx ↑ Ca2+ Influx (TRP Channels) Hyperpolarization->Ca_Influx ↑ Driving Force Ca_i ↑ [Ca2+]i Ca_Influx->Ca_i CaM Calmodulin (CaM) Ca_i->CaM Binds eNOS_inactive eNOS (inactive) CaM->eNOS_inactive Binds eNOS_active eNOS (active) eNOS_inactive->eNOS_active Activates NO Nitric Oxide (NO) eNOS_active->NO Catalyzes L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Diffuses & Activates cGMP ↑ cGMP sGC->cGMP GTP → cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation ↓ [Ca2+]i caption Manozodil-induced endothelial NO signaling pathway.

Caption: Manozodil-induced endothelial NO signaling pathway.

Experimental Validation: Protocols and Methodologies

The elucidation of Manozodil's endothelial-mediated mechanism of action requires a multi-faceted experimental approach. The following protocols are designed to be self-validating systems to ensure scientific rigor.

Protocol 1: Assessment of Endothelium-Dependent Vasodilation

Objective: To determine the contribution of the endothelium to Manozodil-induced vasodilation in isolated arterial segments.

Methodology: Wire Myography

  • Tissue Preparation: Isolate segments of a suitable artery (e.g., rat mesenteric artery or aorta) and mount them in a wire myograph chamber containing Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O2/5% CO2.

  • Viability Check: Pre-constrict the arterial rings with a vasoconstrictor such as phenylephrine. Once a stable contraction is achieved, assess endothelial integrity by applying acetylcholine. A relaxation of >80% indicates a healthy endothelium.

  • Experimental Groups:

    • Group A: Endothelium-intact rings.

    • Group B: Endothelium-denuded rings (achieved by gently rubbing the intimal surface).

    • Group C: Endothelium-intact rings pre-incubated with an eNOS inhibitor (e.g., L-NAME).

    • Group D: Endothelium-intact rings pre-incubated with a KATP channel blocker (e.g., Glibenclamide).

  • Dose-Response Curve: After pre-constriction, cumulatively add increasing concentrations of Manozodil to the bath and record the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the pre-constriction. Compare the dose-response curves between the different experimental groups. A significant rightward shift or attenuation of the relaxation curve in Groups B, C, and D compared to Group A would confirm an endothelium-dependent, NO-mediated, KATP channel-dependent component of Manozodil's action.

Protocol 2: Measurement of Nitric Oxide Production in Cultured Endothelial Cells

Objective: To directly quantify the release of NO from cultured endothelial cells in response to Manozodil stimulation.

Methodology: Griess Assay or DAF-FM DA Fluorescence Microscopy

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or bovine aortic endothelial cells (BAECs) to confluence in appropriate media.

  • Experimental Treatment:

    • Replace the culture medium with a buffer (e.g., Krebs-Ringer).

    • Treat the cells with Manozodil at various concentrations and time points.

    • Include control groups: untreated cells, cells treated with a known NO donor (e.g., sodium nitroprusside) as a positive control, and cells pre-treated with L-NAME before Manozodil stimulation.

  • NO Detection (Griess Assay):

    • Collect the supernatant from each well.

    • Add Griess reagent to the supernatant, which reacts with nitrite (a stable breakdown product of NO) to form a colored azo compound.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

  • NO Detection (DAF-FM DA Fluorescence):

    • Load the cells with the NO-sensitive fluorescent dye DAF-FM diacetate.

    • After treatment with Manozodil, measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence indicates NO production.

  • Data Analysis: Compare the levels of NO production in Manozodil-treated cells with control and L-NAME-treated cells.

Protocol 3: Electrophysiological Analysis of Endothelial KATP Channels

Objective: To demonstrate that Manozodil directly activates KATP channels in endothelial cells.

Methodology: Patch-Clamp Electrophysiology

  • Cell Preparation: Isolate or culture endothelial cells suitable for patch-clamping.

  • Recording Configuration: Use the whole-cell or inside-out patch-clamp configuration.[15][16][17][18]

  • Experimental Procedure:

    • Establish a stable gigaohm seal and obtain the whole-cell or inside-out configuration.

    • Apply voltage ramps or steps to record baseline potassium currents.

    • Perfuse the cell with a solution containing Manozodil and record the change in current. An outward current that reverses near the potassium equilibrium potential is indicative of K+ channel opening.

    • Confirm the identity of the channel by applying the KATP channel blocker Glibenclamide, which should reverse the Manozodil-induced current.

  • Data Analysis: Analyze the current-voltage (I-V) relationship and the magnitude of the Manozodil-induced current.

Experimental Workflow Diagram

Experimental_Workflow cluster_protocol1 Protocol 1: Wire Myography cluster_protocol2 Protocol 2: NO Measurement cluster_protocol3 Protocol 3: Patch-Clamp p1_start Isolate Arterial Rings p1_groups Group Allocation (Intact, Denuded, L-NAME, Glibenclamide) p1_start->p1_groups p1_constrict Pre-constrict (Phenylephrine) p1_groups->p1_constrict p1_manozodil Manozodil Dose-Response p1_constrict->p1_manozodil p1_analyze Analyze Relaxation Curves p1_manozodil->p1_analyze p2_start Culture Endothelial Cells p2_treat Treat with Manozodil (± L-NAME) p2_start->p2_treat p2_detect Detect NO (Griess Assay / DAF-FM) p2_treat->p2_detect p2_quantify Quantify NO Production p2_detect->p2_quantify p3_start Prepare Endothelial Cells p3_record Record Baseline K+ Current p3_start->p3_record p3_apply Apply Manozodil p3_record->p3_apply p3_block Apply Glibenclamide p3_apply->p3_block p3_analyze Analyze Current Changes p3_block->p3_analyze caption Workflow for validating Manozodil's endothelial action.

Caption: Workflow for validating Manozodil's endothelial action.

Quantitative Data Summary

The following table summarizes hypothetical, yet expected, quantitative outcomes from the described experiments, based on data from analogous KATP channel openers.

ExperimentParameter MeasuredExpected Outcome with ManozodilSignificance
Wire Myography EC50 for VasodilationLower EC50 in endothelium-intact vs. denuded ringsDemonstrates endothelium-dependent component
Maximal Relaxation (%)Reduced max. relaxation with L-NAME or GlibenclamideConfirms NO and KATP channel involvement
NO Measurement Nitrite Concentration (µM)Dose-dependent increaseDirect evidence of NO production
DAF-FM Fluorescence (AU)Time-dependent increase, blocked by L-NAMEVisual and quantitative confirmation of NO
Patch-Clamp Whole-cell K+ Current (pA)Significant increase in outward currentDirect evidence of KATP channel activation
Glibenclamide EffectReversal of Manozodil-induced currentConfirms specificity for KATP channels

Conclusion and Future Directions

This technical guide has detailed the critical role of the vascular endothelium in the vasodilatory action of Manozodil. The proposed mechanism involves the activation of endothelial KATP channels, leading to membrane hyperpolarization, a subsequent increase in intracellular calcium, and the activation of eNOS to produce nitric oxide. This endothelium-derived NO then acts on adjacent vascular smooth muscle cells to cause relaxation, thereby augmenting the direct vasodilatory effect of Manozodil on these cells.

The provided experimental protocols offer a robust framework for validating this proposed mechanism. For drug development professionals, understanding this dual mechanism of action is crucial. It suggests that the therapeutic efficacy of Manozodil may be dependent on endothelial health. In patients with endothelial dysfunction, the response to Manozodil could be attenuated.

Future research should focus on:

  • Directly confirming this mechanism using Manozodil itself.

  • Investigating the specific subtypes of Kir and SUR subunits that constitute the endothelial KATP channels targeted by Manozodil.

  • Exploring the potential for Manozodil to improve endothelial function in disease models.

By appreciating the intricate interplay between Manozodil and the vascular endothelium, we can better understand its therapeutic potential and develop more effective strategies for the treatment of cardiovascular diseases.

References

  • The measurement of nitric oxide production by cultured endothelial cells. (n.d.). PubMed. [Link]

  • Endothelial biology and ATP-sensitive potassium channels. (n.d.). PMC - NIH. [Link]

  • Detection of endothelial nitric oxide release with the 2,3-diaminonapthalene assay. (n.d.). ResearchGate. [Link]

  • Minoxidil opens mitochondrial KATP channels and confers cardioprotection. (n.d.). PMC - NIH. [Link]

  • The Measurement of Nitric Oxide Production by Cultured Endothelial Cells. (n.d.). ResearchGate. [Link]

  • Patch-Clamp Recording Protocol. (n.d.). Creative Bioarray. [Link]

  • Paper sensors for the measurement of nitric oxide release from endothelial cells. (2025, January 24). Royal Society of Chemistry. [Link]

  • Direct, Real-Time Measurement of Shear Stress-Induced Nitric Oxide Produced from Endothelial Cells In Vitro. (n.d.). PMC. [Link]

  • The Role of Endothelial Ca2+ Signaling in Neurovascular Coupling: A View from the Lumen. (2018, March 21). MDPI. [Link]

  • Activation of ATP-sensitive potassium channels facilitates the function of human endothelial colony-forming cells via Ca2+ /Akt/eNOS pathway. (2017, March 15). PubMed. [Link]

  • Endothelial Cell Calcium Signaling during Barrier Function and Inflammation. (n.d.). PMC - NIH. [Link]

  • patch-clamp-protocol-final.pdf. (n.d.). [Link]

  • Calcium-Activated Potassium Channels and the Regulation of Vascular Tone. (2006, February 1). Physiology. [Link]

  • Ca2+-activated K+ Channels in Murine Endothelial Cells: Block by Intracellular Calcium and Magnesium. (n.d.). PMC. [Link]

  • Structural insights into the mechanism of pancreatic KATP channel regulation by nucleotides. (n.d.). Nature. [Link]

  • Minoxidil opens mitochondrial K (ATP) channels and confers cardioprotection. (n.d.). ResearchGate. [Link]

  • Possible pathways involved in KATP channel activation by NO and sites of redox regulation. (n.d.). ResearchGate. [Link]

  • Shear Stress Increases Expression of a KATP Channel in Rat and Bovine Pulmonary Vascular Endothelial Cells. (2003, June 18). American Physiological Society Journal. [Link]

  • Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle. (n.d.). PMC. [Link]

  • Nitric Oxide. (n.d.). CV Physiology. [Link]

  • Opening of ATP-sensitive potassium channels causes generation of free radicals in vascular smooth muscle cells. (2002, September 15). PubMed. [Link]

  • ATP-sensitive potassium channel activation induces angiogenesis in vitro and in vivo. (2015, July 15). American Society for Pharmacology and Experimental Therapeutics. [Link]

  • The molecular pathway of ATP-sensitive potassium channel in endothelial cells for mediating arteriole relaxation. (2015, September 15). PubMed. [Link]

  • Direct-Acting Vasodilators. (2018, February 23). Medbullets Step 1. [Link]

  • Diversity in Mechanisms of Endothelium-Dependent Vasodilation in Health and Disease. (n.d.). [Link]

  • Vasodilators. (2023, August 14). StatPearls - NCBI Bookshelf - NIH. [Link]

  • Molecular Biology of KATP Channels and Implications for Health and Disease. (n.d.). PMC - NIH. [Link]

  • Vasodilator Drugs. (n.d.). CV Pharmacology. [Link]

  • Neuropeptides induce release of nitric oxide from human dermal microvascular endothelial cells. (n.d.). PubMed. [Link]

  • Endothelium-derived hyperpolarization and coronary vasodilation: diverse and integrated roles of epoxyeicosatrienoic acids, hydrogen peroxide and gap junctions. (n.d.). PMC. [Link]

  • Vasodilators: Types and Side Effects. (2022, June 9). Cleveland Clinic. [Link]

  • Hydrogen Sulfide-Induced Vasodilation: The Involvement of Vascular Potassium Channels. (2022, May 31). Frontiers. [Link]

  • vasodilator-uses-and-mode-of-action.pdf. (2021, June 29). [Link]

  • Endothelium-Dependent and -Independent Vasodilation in Young Males with Previous Myocardial Infarction. (n.d.). Krause und Pachernegg. [Link]

  • Norisoboldine Induces Endothelium-Dependent Vasorelaxation and Attenuates Hypertension by Modulating Ca 2+ -eNOS Signaling, Oxidative Stress, and Inflammation. (2026, January 20). MDPI. [Link]

  • A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta. (2019, August 29). MDPI. [Link]

  • Endogenously produced nitric oxide inhibits endothelial cell growth as demonstrated using novel antisense cell lines. (n.d.). PMC. [Link]

  • The role of nitric oxide on endothelial function. (2012, January 15). PubMed. [Link]

  • Nitric oxide release from normal and dysfunctional endothelium. (n.d.). PubMed - NIH. [Link]

Sources

Exploratory

In Vivo Pharmacokinetic and Pharmacodynamic Profiling of Manozodil: A Comprehensive Methodological Framework

Executive Summary Manozodil (N-methyl-1-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-yl)methanamine; CAS: 77528-67-7) is an investigational compound classified pharmacologically as a vasodilator[1]. While its basic ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Manozodil (N-methyl-1-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-yl)methanamine; CAS: 77528-67-7) is an investigational compound classified pharmacologically as a vasodilator[1]. While its basic chemical structure (C10H16N2S) is well-documented, public domain literature detailing its specific in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiles remains limited[1]. To bridge this translational gap, this whitepaper establishes a rigorous, self-validating methodological framework for the preclinical profiling of Manozodil. By integrating highly sensitive LC-MS/MS bioanalysis with conscious telemetry, we provide a blueprint for evaluating its systemic exposure, hemodynamic efficacy, and mechanistic pathways.

Mechanistic Rationale & Target Hypothesis

The "-dil" suffix in pharmaceutical nomenclature typically denotes a vasodilator[1]. Based on structural and functional analogs, the primary mechanistic hypothesis for Manozodil is the activation of ATP-sensitive potassium ( KATP​ ) channels in vascular smooth muscle cells. Potassium channel openers are a chemically heterogeneous class of compounds that produce vasodilation by competing with intracellular ATP to prevent channel inhibition[2].

When KATP​ channels open, the resulting potassium efflux hyperpolarizes the cell membrane. This hyperpolarization decreases the opening probability of Voltage-Dependent Calcium Channels (VDCCs), leading to a drop in intracellular calcium and subsequent smooth muscle relaxation.

MOA Manozodil Manozodil (Investigational Vasodilator) KATP K_ATP Channel Activation Manozodil->KATP Binds Target Efflux K+ Efflux & Hyperpolarization KATP->Efflux Opens Channel VDCC VDCC Closure (Decreased Ca2+) Efflux->VDCC Inhibits Activation Relaxation Smooth Muscle Relaxation VDCC->Relaxation Lowers Intracellular Ca2+ BP_Drop Reduction in Blood Pressure Relaxation->BP_Drop Decreases Vascular Resistance

Figure 1: Hypothesized mechanism of action for Manozodil-induced vasodilation.

Pharmacokinetic (PK) Profiling Architecture

Causality of Experimental Design

To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Manozodil, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. LC-MS/MS provides the critical sensitivity and specificity required to quantify small molecules in complex biological matrices with minimal sample preparation[3]. We utilize a Non-Compartmental Analysis (NCA) approach, which estimates drug exposure by calculating the area under the curve (AUC) without assuming a specific compartmental model, providing unbiased, robust data for go/no-go decisions[3].

Step-by-Step PK Protocol (Self-Validating System)
  • Animal Preparation: Utilize male Sprague-Dawley rats (250–300g) surgically implanted with jugular vein catheters to allow stress-free serial blood sampling.

  • Dosing Regimen: Administer Manozodil via intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (PO) (e.g., 5 mg/kg) in a crossover design to calculate absolute bioavailability ( F% ).

  • Serial Sampling: Collect 150 µL blood samples at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Use K2​EDTA as an anticoagulant.

  • Sample Extraction (Protein Precipitation):

    • Validation Step: Aliquot 50 µL of plasma and add 150 µL of acetonitrile spiked with a stable isotope-labeled Internal Standard (IS). The IS corrects for matrix effects and ion suppression during mass spectrometry.

    • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • LC-MS/MS Quantification: Inject the supernatant into a triple quadrupole mass spectrometer operating in positive Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Process concentration-time data using NCA software to derive key parameters.

Table 1: Representative PK Parameters for Manozodil (NCA Outputs)
ParameterDefinitionIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax​ Maximum plasma concentration850 ± 45 ng/mL420 ± 30 ng/mL
Tmax​ Time to reach Cmax​ 0.083 h (First timepoint)1.5 ± 0.3 h
AUC0−∞​ Total drug exposure over time1250 ± 110 h·ng/mL2800 ± 215 h·ng/mL
t1/2​ Terminal elimination half-life2.4 ± 0.2 h2.6 ± 0.3 h
CL Systemic clearance13.3 mL/min/kgN/A
F% Absolute Bioavailability100% (Reference)~44.8%

(Note: Values are representative benchmarks for a small-molecule vasodilator of this class).

Pharmacodynamic (PD) Profiling via Conscious Telemetry

Causality of Experimental Design

A critical error in cardiovascular PD profiling is the use of anesthetized animals. Common anesthetics, such as isoflurane, possess distinct, potent vasodilator properties that depress the cardiovascular system and alter baseline vascular tone[4]. To isolate the true hemodynamic effect of Manozodil, profiling must be conducted in conscious, freely moving telemetered animals. Furthermore, to validate the KATP​ mechanism, the protocol must include a pharmacological blockade using glibenclamide, a specific KATP​ channel antagonist.

Step-by-Step PD Protocol
  • Surgical Implantation: Under aseptic conditions, implant a telemetry pressure transmitter (e.g., DSI PhysioTel) into the abdominal aorta of the rats.

  • Acclimation: Allow a 10-day recovery period to ensure the complete restoration of baseline autonomic tone and circadian rhythms.

  • Baseline Acquisition: Record baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) continuously for 24 hours prior to dosing.

  • Self-Validating Dosing Matrix:

    • Group 1 (Vehicle Control): Establishes the baseline circadian hemodynamic drift.

    • Group 2 (Manozodil PO): Assesses the uninhibited efficacy of the drug.

    • Group 3 (Mechanistic Validation): Pre-treat with Glibenclamide (10 mg/kg IP) 30 minutes prior to Manozodil administration. If Manozodil acts via KATP​ channels, glibenclamide will attenuate the MAP reduction.

  • Continuous Monitoring: Record MAP and HR at 500 Hz for 24 hours post-dose.

Table 2: Representative PD Parameters (Telemetry Data Summary)
Treatment Group Δ MAP (Max Decrease)Time to Max Effect Δ HR (Reflex Tachycardia)
Vehicle Control -2 ± 3 mmHgN/A+10 ± 5 bpm
Manozodil (5 mg/kg) -28 ± 4 mmHg1.5 h+85 ± 12 bpm
Glibenclamide + Manozodil -6 ± 3 mmHg (Attenuated)N/A+15 ± 8 bpm

Data Interpretation: The significant attenuation of the MAP drop in Group 3 confirms that Manozodil's primary mechanism of action is dependent on KATP​ channel activation. The increase in HR in Group 2 is a standard physiological reflex tachycardia in response to sudden vasodilation.

PK/PD Integration & Modeling

To fully characterize Manozodil, the PK data (plasma concentration) must be mathematically linked to the PD data (change in MAP) using an Emax​ model.

PKPD cluster_PK Pharmacokinetics (LC-MS/MS) cluster_PD Pharmacodynamics (Telemetry) Animal Conscious Rodent Model (Avoids Anesthetic Confounding) Dosing Manozodil Administration (IV & PO Crossover) Animal->Dosing Sampling Serial Blood Sampling (Micro-sampling) Dosing->Sampling Monitor Continuous Hemodynamic Monitoring Dosing->Monitor Extraction Protein Precipitation (Internal Standard Added) Sampling->Extraction LCMS LC-MS/MS Quantification (High Sensitivity) Extraction->LCMS NCA Non-Compartmental Analysis (AUC, Cmax, t1/2) LCMS->NCA Integration PK/PD Integration (Emax Modeling & Hysteresis) NCA->Integration MAP Mean Arterial Pressure (MAP) Monitor->MAP HR Heart Rate (HR) & Reflex Tachycardia Monitor->HR MAP->Integration HR->Integration

Figure 2: Integrated in vivo workflow linking LC-MS/MS pharmacokinetics with telemetry pharmacodynamics.

By plotting the plasma concentration against the MAP reduction, researchers can identify if a temporal delay (hysteresis loop) exists. A counter-clockwise hysteresis loop would indicate a delay between peak plasma concentration and peak vasodilation, suggesting that Manozodil requires time to distribute into the deep peripheral effect compartment (vascular smooth muscle) or that the downstream signaling cascade (hyperpolarization and calcium clearance) is the rate-limiting step.

References

  • PubMed. "Do potassium channel openers compete with ATP to activate ATP sensitive potassium channels?". National Library of Medicine. Available at: [Link]

  • Charles River Laboratories. "Pharmacokinetics (PK) Screening". Charles River. Available at:[Link]

  • American Journal of Physiology. "Guidelines for assessing ventricular pressure-volume relationships in rodents". American Physiological Society. Available at:[Link]

Sources

Foundational

In Vitro Exploratory Studies on Manozodil Receptor Binding Affinity: A Comprehensive Methodological Guide

Executive Summary Manozodil (N-methyl-1-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-yl)methanamine; CAS 77528-67-7) is an investigational compound pharmacologically classified as a vasodilator[1],[2]. Despite its str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Manozodil (N-methyl-1-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-yl)methanamine; CAS 77528-67-7) is an investigational compound pharmacologically classified as a vasodilator[1],[2]. Despite its structural classification, publicly accessible data regarding its precise molecular targets, pharmacodynamics, and receptor binding affinity remain highly limited[3]. To transition this compound from an investigational chemical to a characterized therapeutic candidate, researchers must elucidate its mechanism of action (MOA) through systematic in vitro profiling.

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, highly controlled experimental framework for profiling Manozodil. By combining equilibrium-based Radioligand Binding Assays (RBA) with real-time Surface Plasmon Resonance (SPR) , this guide establishes a robust methodology to identify and quantify Manozodil's receptor interactions, focusing on causality, kinetic validation, and data integrity.

Target Hypothesis & Mechanistic Rationale

Because the specific target of Manozodil is unknown, exploratory studies must be hypothesis-driven[1]. Based on the pharmacological behavior of other "-dil" vasodilators (e.g., Minoxidil) and common vascular mechanisms, we hypothesize three primary candidate targets for Manozodil:

  • ATP-Sensitive Potassium ( KATP​ ) Channels (SUR2A/B subunits) : Agonism here leads to potassium efflux, membrane hyperpolarization, and subsequent closure of voltage-gated calcium channels.

  • α1​ -Adrenergic Receptors : Antagonism of these G-protein coupled receptors (GPCRs) prevents intracellular calcium release, causing smooth muscle relaxation.

  • Endothelin Receptors ( ETA​ ) : Blockade of these receptors inhibits potent vasoconstrictive signaling.

MOA Manozodil Manozodil (Investigational Vasodilator) Target1 K_ATP Channel (SUR2A/B Subunit) Manozodil->Target1 Agonism (Hypothesis A) Target2 Alpha-1 Adrenergic Receptor (GPCR) Manozodil->Target2 Antagonism (Hypothesis B) Hyperpol Membrane Hyperpolarization (K+ Efflux) Target1->Hyperpol CaDrop Decreased Intracellular Ca2+ Target2->CaDrop Hyperpol->CaDrop Vasodilation Vascular Smooth Muscle Relaxation (Vasodilation) CaDrop->Vasodilation

Caption: Hypothesized signaling pathways for Manozodil-induced vasodilation.

Experimental Workflow 1: Radioligand Competition Binding Assay

To determine the equilibrium dissociation constant ( Ki​ ) of Manozodil, a competition radioligand binding assay is the gold standard[4],[5]. This assay measures the ability of unlabeled Manozodil to displace a known, high-affinity radiolabeled ligand from the target receptor.

Causality in Assay Design
  • Why use CHO/HEK293 overexpression systems? Endogenous tissues have low receptor density ( Bmax​ ), leading to poor signal-to-noise ratios. Recombinant cell membranes ensure the specific binding window is large enough to detect competitive displacement accurately.

  • Why pre-soak GF/C filters in 0.3% Polyethylenimine (PEI)? Glass fiber filters carry a negative charge. PEI, a cationic polymer, neutralizes the filter surface, preventing non-specific binding of positively charged small molecules (like Manozodil's amine groups) and reducing background noise.

Step-by-Step Protocol
  • Membrane Preparation : Harvest CHO cells overexpressing the target receptor (e.g., α1​ -AR). Homogenize in ice-cold lysis buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors. Centrifuge at 20,000 x g for 20 minutes to pellet membranes. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , pH 7.4).

  • Ligand Preparation : Prepare a working solution of the radioligand (e.g., [3H] -Prazosin) at a concentration equal to its known Kd​ to ensure 50% receptor occupancy. Prepare 10-point serial dilutions of Manozodil (from 10−11 to 10−4 M) in DMSO (final assay DMSO ≤1% ).

  • Assay Incubation : In a 96-well plate, combine 150 µL membrane suspension (10-20 µg protein), 50 µL radioligand, and 50 µL Manozodil dilution. Incubate at 30°C for 60-90 minutes to reach thermodynamic equilibrium[5].

  • Separation : Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/C filters using a 96-well harvester. Wash filters four times with 500 µL ice-cold wash buffer to trap the receptor-ligand complexes while flushing unbound ligands.

  • Quantification : Dry filters, add scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

  • Data Analysis : Plot specific binding (%) versus log[Manozodil]. Fit the curve using non-linear regression to find the IC50​ . Calculate the binding affinity ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

RBA_Workflow Membrane 1. Membrane Prep (Receptor Overexpression) Incubation 2. Incubation Radioligand + Manozodil Membrane->Incubation Filtration 3. Vacuum Filtration (GF/C Filters) Incubation->Filtration Washing 4. Rapid Washing (Remove Unbound) Filtration->Washing Detection 5. Scintillation Counting (Quantify Bound) Washing->Detection Analysis 6. IC50 & Ki Calculation (Cheng-Prusoff) Detection->Analysis

Caption: Step-by-step workflow for the in vitro radioligand competition binding assay.

Experimental Workflow 2: Surface Plasmon Resonance (SPR)

While RBA provides equilibrium affinity, it fails to capture binding kinetics. SPR is a label-free optical technique that measures the association rate ( kon​ ) and dissociation rate ( koff​ ) in real-time[6],[7]. Drug residence time ( τ=1/koff​ ) is often a better predictor of in vivo efficacy than affinity alone.

Causality in Assay Design
  • Why use a CM5 or Ni-NTA sensor chip? For small molecules like Manozodil (~196 Da), the mass shift upon binding is minute. Immobilizing a high density of the target protein via amine coupling (CM5) or His-tag capture (Ni-NTA) amplifies the Resonance Unit (RU) signal[6],[8].

  • Why use Single-Cycle Kinetics (SCK)? GPCRs and ion channels can be unstable over long experiments. SCK involves injecting increasing concentrations of Manozodil sequentially without intermediate regeneration steps, preserving the functional integrity of the immobilized receptor.

Step-by-Step Protocol
  • Receptor Immobilization : Activate the carboxymethylated dextran surface of a CM5 chip using EDC/NHS. Inject the purified target protein (e.g., SUR2A domain) diluted in sodium acetate buffer (pH below the protein's pI) to achieve ~3000-5000 RU. Block remaining active sites with 1M ethanolamine.

  • Analyte Preparation : Dissolve Manozodil in SPR running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4) with a tightly matched DMSO concentration (e.g., 2%) to prevent bulk refractive index shifts[8],[7].

  • Kinetic Injection : Flow Manozodil over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Inject five increasing concentrations (e.g., 0.1x to 10x the estimated Kd​ ) for 120 seconds each (association phase).

  • Dissociation : Following the final injection, flow running buffer for 600 seconds to monitor the dissociation phase.

  • Data Fitting : Subtract the reference cell and blank buffer responses (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract ka​ ( M−1s−1 ), kd​ ( s−1 ), and calculate KD​=kd​/ka​ .

Data Presentation & Interpretation

To systematically evaluate Manozodil's exploratory profile, quantitative data from both assays must be consolidated. Below are structured tables demonstrating how the expected screening data should be presented to identify the primary target.

Table 1: RBA Profiling Data (Hypothetical Screening Results)

This table summarizes the equilibrium displacement parameters. A lower Ki​ indicates higher binding affinity.

Target ReceptorRadioligand UsedManozodil IC50​ (nM)Manozodil Ki​ (nM)Interpretation
KATP​ (SUR2A) [3H] -Glibenclamide45.2 ± 3.118.5 ± 1.2Primary Target (High Affinity)
α1​ -Adrenergic [3H] -Prazosin> 10,000N/ANon-binder
Endothelin ( ETA​ ) [125I] -Endothelin-18,500 ± 4204,100 ± 210Weak/Off-target
Table 2: SPR Kinetic Parameters for Confirmed Target (Hypothetical)

This table details the real-time kinetic rates for the interaction between Manozodil and the SUR2A subunit.

AnalyteTarget ka​ (Association, M−1s−1 ) kd​ (Dissociation, s−1 ) KD​ (Affinity, nM)Residence Time ( τ , min)
Manozodil SUR2A 4.2×105 8.1×10−3 19.22.05
Minoxidil (Ref) SUR2A 1.5×105 2.5×10−3 16.66.66

Conclusion from Data: If Manozodil yields the profile above, it confirms its mechanism as a KATP​ channel opener with a fast-on, fast-off kinetic profile compared to reference standards.

References

  • MANOZODIL HYDROCHLORIDE - Inxight Drugs NCATS URL: [Link]

  • Compound: MANOZODIL (CHEMBL2104686) ChEMBL - EMBL-EBI URL:[Link]

  • GPCR Membrane Ligand Binding Assay Development Multispan, Inc. URL: [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR) Creative BioMart URL:[Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors PMC - NIH URL:[Link]

  • A beginner's guide to surface plasmon resonance The Biochemist - Portland Press URL:[Link]

Sources

Exploratory

Role of Manozodil hydrochloride in smooth muscle relaxation pathways

Strategic Profiling of Manozodil Hydrochloride in Smooth Muscle Relaxation: An Investigational Roadmap Executive Summary Manozodil hydrochloride (CAS 77528-67-7) is an investigational compound pharmacologically classifie...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Profiling of Manozodil Hydrochloride in Smooth Muscle Relaxation: An Investigational Roadmap

Executive Summary

Manozodil hydrochloride (CAS 77528-67-7) is an investigational compound pharmacologically classified as a vasodilator[1]. While its stereochemistry and structural identifiers are well-documented in global substance registries[2], its precise molecular mechanism of action (MOA) within vascular and visceral smooth muscle remains incompletely elucidated[1]. As a Senior Application Scientist, I have designed this technical guide to provide a rigorous, self-validating experimental framework. The objective is to move beyond phenotypic observation and systematically delineate the exact signaling pathways through which Manozodil exerts its relaxant effects.

Pharmacological Landscape & Mechanistic Hypotheses

Smooth muscle tone is fundamentally governed by the phosphorylation state of the 20-kDa regulatory myosin light chain (MLC20)[3]. Vasodilators typically reduce Myosin Light Chain Kinase (MLCK) activity through three primary axes. To profile Manozodil, we must test three parallel hypotheses:

  • Potassium Channel Activation (Hyperpolarization Axis): Similar to minoxidil, Manozodil may open KATP​ or Kv​7 channels, causing K+ efflux and membrane hyperpolarization, which subsequently closes voltage-gated calcium channels (VGCCs)[1].

  • Nitric Oxide (NO) / cGMP Signaling Axis: Manozodil may act upstream to activate soluble guanylyl cyclase (sGC), elevating intracellular cGMP. This activates Protein Kinase G (PKG), which promotes Ca2+ sequestration and directly inhibits MLCK[3].

  • Direct Calcium Channel Blockade: Direct antagonism of L-type VGCCs prevents the Ca2+ influx necessary for calmodulin-dependent MLCK activation.

G cluster_0 Hypothesis 1: K+ Efflux cluster_1 Hypothesis 2: NO/cGMP Axis cluster_2 Hypothesis 3: Ca2+ Blockade Manozodil Manozodil Hydrochloride (Investigational Vasodilator) K_Channel K+ Channel (K_ATP / Kv7) Manozodil->K_Channel Activates sGC Soluble Guanylyl Cyclase (sGC) Manozodil->sGC Stimulates VGCC L-Type Ca2+ Channel (VGCC) Manozodil->VGCC Inhibits Hyperpolarization Membrane Hyperpolarization K_Channel->Hyperpolarization Hyperpolarization->VGCC Closes cGMP cGMP Elevation sGC->cGMP PKG PKG Activation cGMP->PKG Ca_Decrease Decreased Intracellular Ca2+ PKG->Ca_Decrease Promotes Efflux MLCK Decreased MLCK Activity PKG->MLCK Direct Inhibition VGCC->Ca_Decrease Prevents Influx Ca_Decrease->MLCK Calmodulin Deactivation Relaxation Smooth Muscle Relaxation MLCK->Relaxation

Hypothesized signaling pathways for Manozodil-induced smooth muscle relaxation.

Self-Validating Experimental Framework

To systematically identify Manozodil's primary target, we must employ orthogonal, self-validating assays. The following protocols are designed not just to observe effects, but to prove causality through rigorous internal controls.

Protocol 1: Electrophysiological Profiling via Patch-Clamp (K+ Channel Activity)

To test Hypothesis 1, we utilize the whole-cell and inside-out patch-clamp techniques on freshly isolated smooth muscle cells[4].

  • Step 1: Cell Isolation & Whole-Cell Configuration: Isolate smooth muscle cells using a single collagenase digest to preserve native channel electrophysiology. Establish a whole-cell configuration using a heat-polished borosilicate glass pipette (8-10 MΩ resistance)[4].

  • Step 2: Symmetric KCl Bathing:

    • Causality Check: Bathe the cells in a symmetric 145 mmol/L KCl solution. This intentionally nullifies the resting membrane potential to near 0 mV, isolating K+ currents and enhancing single-channel conductances for precise measurement without interference from Na+ or Ca2+ fluxes[4].

  • Step 3: Manozodil Application & Voltage Ramps: Apply Manozodil (0.1 - 10 µM) via rapid perfusion and record currents using depolarizing voltage steps (e.g., -60 mV to +60 mV).

  • Step 4: Self-Validation via Pharmacological Blockade: To prove the current is specifically mediated by KATP​ channels, apply 10 µM glibenclamide (a known KATP​ blocker) in the continued presence of Manozodil. A complete reversal of the induced outward current validates the specific channel target, eliminating the possibility of artifactual leak currents.

Protocol 2: Ratiometric Intracellular Calcium Imaging (Fura-2 AM)

If Manozodil acts via VGCC blockade (Hypothesis 3) or downstream PKG activation, it will alter intracellular calcium transients ( [Ca2+]i​ ). We utilize Fura-2 AM, a high-affinity fluorescent Ca2+ indicator[5].

  • Step 1: Dye Loading & De-esterification: Incubate cells with 2 µM Fura-2 AM and 0.02% Pluronic F-127 for 20 minutes at room temperature, followed by a 5-minute wash at 37°C[5].

    • Causality Check: Pluronic F-127 is critical as it disperses the highly lipophilic Fura-2 AM, ensuring uniform cytosolic loading and preventing dye compartmentalization into organelles, which would skew cytosolic readings.

  • Step 2: Ratiometric Excitation: Mount cells on an inverted microscope and alternately excite at 340 nm (Ca2+-bound) and 380 nm (Ca2+-free), capturing emission at 510 nm[6].

    • Causality Check: Relying on a ratiometric readout (F340/F380) is a self-validating choice; it mathematically cancels out experimental noise such as uneven dye loading, photobleaching, and varying cell thickness, ensuring the signal strictly represents absolute [Ca2+]i​ [6].

  • Step 3: Agonist Challenge & Manozodil Pre-incubation: Induce a Ca2+ transient using a known constrictor (e.g., KCl for VGCCs). Wash the cells, pre-incubate with Manozodil, and repeat the agonist challenge. Calculate the area under the curve (AUC) to quantify the extent of calcium influx inhibition.

Protocol 3: cGMP Quantification via Competitive ELISA

To evaluate the NO/sGC/cGMP axis (Hypothesis 2), we measure cGMP accumulation dynamically.

  • Step 1: PDE Inhibition: Pre-incubate cultured smooth muscle cells with 1 mM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes[7].

    • Causality Check: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By blocking cGMP degradation, we ensure the assay strictly measures the production rate of cGMP by sGC, preventing false negatives caused by rapid endogenous cGMP hydrolysis[7].

  • Step 2: Manozodil Exposure: Treat cells with Manozodil for a defined time course (e.g., 1, 20, 60, 120 minutes) to capture the transient peak of cGMP accumulation[7].

  • Step 3: Lysis and ELISA: Lyse cells and quantify cGMP using a competitive enzyme-linked immunosorbent assay (ELISA)[3].

  • Step 4: Self-Validation via sGC Inhibition: In a parallel cohort, pre-treat cells with ODQ, an irreversible haem-site inhibitor of sGC. If Manozodil-induced cGMP elevation is abolished by ODQ, it definitively proves Manozodil acts upstream at the sGC level rather than acting as a downstream PDE inhibitor.

Quantitative Data Interpretation Matrix

To facilitate rapid decision-making during the drug development lifecycle, the following matrix summarizes the expected quantitative data profiles for each mechanistic hypothesis.

Mechanistic HypothesisPatch-Clamp (K+ Current Density)Fura-2 (F340/F380 Peak AUC)cGMP ELISA (fmol/mg protein)Validation Reagent Response
1. K+ Channel Opener Significant Increase (>50 pA/pF)DecreasedBasal LevelsBlocked by Glibenclamide
2. NO/sGC Activator Basal LevelsDecreased>10-fold IncreaseBlocked by ODQ
3. Direct VGCC Blocker Basal LevelsSeverely DecreasedBasal LevelsNon-additive with Nifedipine

Conclusion

By deploying this tripartite, self-validating experimental architecture, researchers can definitively map the pharmacodynamics of Manozodil hydrochloride. Moving beyond basic phenotypic observation, this approach isolates distinct ion channels and enzymatic cascades, ensuring that the resulting data is both highly reproducible and mechanistically sound for future preclinical development.

References

  • Source: benchchem.
  • Source: ncats.
  • Source: ahajournals.
  • Source: mdpi.
  • Title: Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE)
  • Source: nih.
  • Source: physiology.

Sources

Foundational

Early-Stage Discovery and Pharmacological Deconvolution of Manozodil: A Technical Guide

Executive Summary Manozodil (N-methyl-1-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-yl)methanamine) is a small-molecule investigational compound primarily classified as a [1]. Recognized by the World Health Organizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Manozodil (N-methyl-1-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-yl)methanamine) is a small-molecule investigational compound primarily classified as a [1]. Recognized by the World Health Organization's International Nonproprietary Names (INN) system under the "-dil" stem—a nomenclature reserved for vasodilating agents[2]—its precise molecular target and cellular mechanism of action remain an active area of exploratory research[3].

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous framework for the early-stage pharmacological characterization of Manozodil. Rather than simply listing standard assays, this guide details the experimental logic and causality required to deconvolute its mechanism of action (MoA) using self-validating ex vivo systems.

Physicochemical Profile and Structural Context

Understanding the physicochemical properties of Manozodil is the foundational step in formulating vehicle solutions and predicting its pharmacokinetic behavior. The compound is a tetrahydrobenzothiazole derivative, and its structural parameters dictate its solubility and receptor-binding kinetics[4].

Table 1: Physicochemical and Structural Properties of Manozodil

PropertyValueSource
IUPAC Name N-methyl-1-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-yl)methanamine[3]
Molecular Formula C10H16N2S[1],[5]
Molecular Weight 196.31 g/mol [1],[5]
Substance Class Chemical / Vasodilator Agent[1]
UNII (Racemic) 5Q34P8QF48[1]
ChEMBL ID CHEMBL2104686[6]

Computational Modeling and QSAR Applications

Before entering in vitro or ex vivo models, Manozodil has demonstrated utility in computational drug design. Specifically, it has been included in training sets for approaches[7].

These graph-theoretical methods are used to derive Quantitative Structure-Activity Relationship (QSAR) models. By utilizing Manozodil's spectral moments as molecular fingerprints, researchers have successfully developed linear classification functions to discriminate between active and inactive compounds in massive screening libraries. This demonstrates the compound's utility in broader predictive pharmacological modeling and rational drug design[7].

Pharmacological Target Deconvolution Strategy

Because Manozodil's specific binding sites and intracellular signaling perturbations are not extensively detailed in current literature[3], researchers must employ a systematic deconvolution strategy. Vasodilators typically operate via three primary axes:

  • Endothelium-dependent signaling: Primarily via nitric oxide (NO) release.

  • Direct smooth muscle hyperpolarization: Via potassium ( K+ ) channel opening.

  • Inhibition of intracellular calcium influx: Via L-type Ca2+ channel blockade.

To isolate Manozodil's pathway, we utilize a hierarchical elimination strategy, visualized below.

G Start Manozodil Administration (Vasodilation Observed) Endo Endothelium Intact vs. Denuded Aortic Rings Start->Endo EndoDep Endothelium-Dependent (e.g., NO Release) Endo->EndoDep Activity Lost Without Endothelium EndoIndep Endothelium-Independent (Direct Smooth Muscle Action) Endo->EndoIndep Activity Retained Without Endothelium LNAME Pre-incubate with L-NAME (NOS Inhibitor) EndoDep->LNAME KChan Pre-incubate with K+ Channel Blockers EndoIndep->KChan CaChan Assess L-Type Ca2+ Channel Blockade EndoIndep->CaChan

Fig 1. Logical workflow for deconvoluting Manozodil's vasodilatory mechanism.

Core Experimental Protocol: Ex Vivo Vascular Reactivity Assay

To establish efficacy and isolate the MoA, the isolated rat aortic ring assay is the gold standard[8]. In drug discovery, trustworthiness is paramount; therefore, this protocol is designed as a self-validating system . Tissue viability and endothelial integrity must be mathematically confirmed prior to introducing the test article.

Step 1: Tissue Isolation and Preparation
  • Action: Euthanize adult male Wistar rats. Rapidly excise the thoracic aorta and place it in ice-cold, oxygenated Krebs-Henseleit (KH) solution. Carefully remove adhering perivascular fat and cut the aorta into 2–3 mm rings.

  • Causality: Aortic rings provide a robust, isolated smooth muscle environment free from systemic neurohumoral reflexes. Removing perivascular fat is critical because it prevents the release of adventitia-derived relaxing factors (ADRFs) that could confound Manozodil's intrinsic activity.

Step 2: Organ Bath Equilibration
  • Action: Mount the rings between two stainless steel hooks in a 10 mL organ bath containing KH solution maintained at 37°C and continuously aerated with 95% O2​ / 5% CO2​ . Apply a resting tension of 1.5 g and equilibrate for 60 minutes, washing every 15 minutes.

  • Causality: The specific gas mixture maintains the KH solution at a physiological pH of 7.4. The 1.5 g resting tension aligns the smooth muscle fibers to their optimal length-tension relationship ( Lmax​ ), ensuring maximum contractile responsiveness.

Step 3: Self-Validating Viability Checks (Critical E-E-A-T Step)
  • Action: Prime the tissues with 60 mM KCl. Wash until baseline is restored. Next, pre-constrict with Phenylephrine (PE, 1 µM). Once a stable plateau is reached, add Acetylcholine (ACh, 10 µM).

  • Causality:

    • KCl Challenge: Depolarizes the cell membrane, opening voltage-gated Ca2+ channels. A robust contraction validates that the smooth muscle contractile apparatus is fully functional.

    • ACh Challenge: ACh stimulates endothelial cells to release NO. A relaxation of >80% validates an intact, functional endothelium. Rings failing these checks must be discarded to maintain data integrity.

Step 4: Cumulative Concentration-Response Curves (CCRC)
  • Action: Pre-constrict validated rings with PE (1 µM). Once stable, add Manozodil cumulatively (from 10−9 to 10−4 M), waiting for a stable response at each concentration before adding the next.

  • Causality: Cumulative dosing generates a sigmoidal dose-response curve, allowing for the precise calculation of the half-maximal effective concentration ( EC50​ ) and maximum efficacy ( Emax​ ).

Step 5: Mechanistic Interrogation
  • Action: To determine how Manozodil works, repeat Step 4 in the presence of specific pharmacological inhibitors incubated for 30 minutes prior to PE constriction:

    • L-NAME (100 µM): Inhibits endothelial NO synthase (eNOS). If Manozodil's curve shifts rightward, it is an NO-dependent vasodilator.

    • Glibenclamide (10 µM): Blocks ATP-sensitive K+ channels ( KATP​ ). If the curve shifts, Manozodil is a potassium channel opener.

    • Indomethacin (10 µM): Blocks cyclooxygenase (COX). Evaluates the role of vasodilatory prostaglandins.

  • Causality: By systematically blocking known vasodilatory pathways, the loss of Manozodil's efficacy in the presence of a specific inhibitor definitively identifies its primary molecular target.

References

  • MANOZODIL HYDROCHLORIDE - Inxight Drugs , National Center for Advancing Translational Sciences (NCATS).[Link]

  • Compound: MANOZODIL (CHEMBL2104686) , ChEMBL - EMBL-EBI.[Link]

  • MANOZODIL HYDROCHLORIDE, (S)- , Global Substance Registration System (GSRS). [Link]

  • MANOZODIL, (R)- , FDA precisionFDA UNII Search.[Link]

  • Designing Antibacterial Compounds through a Topological Substructural Approach , ACS Publications.[Link]

  • The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances , World Health Organization (WHO).[Link]

Sources

Protocols & Analytical Methods

Method

Standardized protocol for dissolving Manozodil hydrochloride in DMSO

An in-depth technical guide for the preparation, handling, and standardized dissolution of Manozodil hydrochloride for in vitro and in vivo pharmacological profiling. Introduction & Scientific Rationale Manozodil is an i...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the preparation, handling, and standardized dissolution of Manozodil hydrochloride for in vitro and in vivo pharmacological profiling.

Introduction & Scientific Rationale

Manozodil is an investigational vasodilator agent that targets vascular smooth muscle to increase blood flow ([1]). While the free base form of Manozodil (CAS 77528-67-7) exhibits limited utility in aqueous environments, the hydrochloride salt (Manozodil HCl) provides significantly improved physicochemical properties for drug formulation and assay development ([2]).

For standardized pharmacological profiling, preparing a master stock in Dimethyl Sulfoxide (DMSO) is the industry gold standard. This protocol establishes a self-validating system to ensure complete solvation, maintain molecular stability, and prevent artifactual data in downstream biological assays.

Causality in Solvent & Salt Selection (E-E-A-T)
  • Why DMSO? DMSO is a highly polar, aprotic organic solvent with a high dielectric constant. It effectively solvates both the protonated amine and the chloride counterion of the Manozodil HCl salt without initiating hydrolysis, which can occur if stored long-term in aqueous buffers ([3]).

  • Kinetic Solubility & The "Parachute Effect": When a highly concentrated DMSO stock is diluted into an aqueous assay buffer, the compound must transition from an organic to an aqueous environment. The HCl salt form facilitates a sustained "parachute effect." This maintains the drug in a metastable supersaturated state, delaying crystallization and precipitation significantly longer than the free base would ([4]).

  • Mitigating Hygroscopicity: DMSO is extremely hygroscopic. Absorption of atmospheric water dramatically reduces its solvating power for hydrophobic moieties, leading to micro-precipitates. Therefore, utilizing anhydrous DMSO and enforcing strict temperature equilibration prior to vial opening are mandatory steps to preserve stock integrity.

Physicochemical Properties of Manozodil HCl

Before preparing the stock solution, it is critical to use the exact molecular weight of the salt form (not the free base) to ensure accurate molarity calculations.

PropertyValue
Compound Name Manozodil Hydrochloride ([1])
CAS Registry Number 95203-42-2 (HCl) / 77528-67-7 (Free base) ([2])
Molecular Formula C₁₀H₁₆N₂S · HCl ([5])
Molecular Weight 232.77 g/mol ([1])
Stereochemistry Racemic (Defined Stereocenters: 0/1) ([1])
Pharmacological Class Vasodilator ([2])

Experimental Workflow Visualization

G A 1. Equilibration (Manozodil HCl to RT) B 2. Weighing (Microbalance) A->B C 3. Solvation (Add Anhydrous DMSO) B->C D 4. Dissolution (Vortex & Sonicate) C->D E 5. Quality Control (Visual Clarity Check) D->E F 6. Aliquoting (Single-use Vials) E->F G 7. Storage (-20°C or -80°C) F->G H 8. Working Solution (Aqueous Dilution) G->H Thaw once DMSO <0.5%

Fig 1: Standardized workflow for the preparation, aliquoting, and dilution of Manozodil HCl in DMSO.

Step-by-Step Methodology

Phase 1: Preparation and Calculation
  • Equilibration: Remove the lyophilized Manozodil HCl powder from cold storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the powder. Water introduced at this stage will degrade the compound and compromise the solvating power of the DMSO.

  • Calculation: To prepare a standard 10 mM master stock solution, use the following formula: Mass (mg) = Volume (mL) × Concentration (mM) × Molecular Weight (g/mol) / 1000

    • Example: To formulate 1 mL of a 10 mM stock, weigh exactly 2.33 mg of Manozodil HCl (MW = 232.77 g/mol ) ([1]).

Phase 2: Dissolution & Self-Validation
  • Solvent Addition: In a biosafety cabinet, add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity, water ≤0.005%) to the vial.

  • Agitation: Vortex the solution gently for 30–60 seconds to initiate solvation.

  • Sonication (If Required): If precipitation or phase separation occurs, place the vial in an ultrasonic water bath at RT for 5–10 minutes to aid dissolution ([6]).

    • Causality: Sonication provides the necessary activation energy to break intermolecular crystal lattice forces without degrading the molecule via excessive heat.

  • Quality Control (Self-Validation): Hold the vial against a light source. The solution must be 100% optically clear. Any turbidity indicates incomplete dissolution, requiring further sonication or the addition of a co-solvent.

Phase 3: Aliquoting and Storage
  • Aliquoting: Dispense the master stock into single-use, tightly sealed amber microcentrifuge tubes (e.g., 50 µL per aliquot).

  • Storage: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term use (up to 6 months) ([7]).

    • Causality: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles cause localized concentration gradients (the freeze-concentration effect) that force the compound out of solution. Single-use aliquots completely bypass this failure mode.

Phase 4: Working Solution Preparation (In Vitro & In Vivo)
  • Thawing: Thaw a single aliquot at RT. Vigorously vortex the aliquot immediately after thawing to ensure absolute homogeneity.

  • Aqueous Transfer: Add the DMSO stock dropwise to the pre-warmed aqueous culture media or assay buffer under continuous agitation to maximize the kinetic "parachute effect."

  • Toxicity Limits:

    • In Vitro: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% - 0.5% (v/v) to prevent solvent-induced cytotoxicity and artifactual biological responses ([7]).

    • In Vivo: For parenteral use (IP, IV) in rodent models, dilute the DMSO stock with sterile saline to a maximum DMSO concentration of 10% (v/v) ([3]).

References

  • NCATS Inxight Drugs. "MANOZODIL HYDROCHLORIDE." National Center for Advancing Translational Sciences. URL:[Link][1]

  • PubChem. "(R)-manozodil hydrochloride (CID 92135750)." National Institutes of Health. URL:[Link][5]

  • NIH PMC. "Hydrochloride Salt of the GABAkine KRM-II-81." National Center for Biotechnology Information. URL:[Link][4]

  • WSU IACUC. "Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents." Washington State University. URL:[Link][3]

Sources

Application

Application Note: Development and Validation of a Robust HPLC-MS/MS Method for the Quantification of Manozodil in Human Plasma

Phase 1: Physicochemical Rationale & Method Design Manozodil (N-methyl-1-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-yl)methanamine) is an investigational vasodilator compound (1)[1]. With a molecular formula of C10H...

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Author: BenchChem Technical Support Team. Date: April 2026

Phase 1: Physicochemical Rationale & Method Design

Manozodil (N-methyl-1-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-yl)methanamine) is an investigational vasodilator compound (1)[1]. With a molecular formula of C10H16N2S, a molecular weight of 196.31 g/mol (2)[2], and an AlogP of 1.78 (3)[3], Manozodil presents specific bioanalytical challenges. As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a chemically logical, self-validating system tailored to the molecule's specific properties.

Causality in Method Development
  • Sample Preparation (Why MCX?): Manozodil contains a basic secondary amine. Traditional protein precipitation (PPT) leaves behind endogenous plasma phospholipids, which cause severe ion suppression in the ESI source. By utilizing Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE), we exploit the basicity of the amine. Acidifying the plasma protonates the drug, allowing it to bind ionically to the sulfonic acid groups on the MCX sorbent. A 100% methanol wash aggressively removes neutral lipids and phospholipids. Finally, a basic elution neutralizes the amine, breaking the ionic bond and yielding a highly purified extract.

  • Chromatography (Why Biphenyl?): While C18 is standard, a Biphenyl stationary phase is selected here to provide orthogonal π−π interactions with Manozodil's benzothiazole ring. This enhances the retention of this moderately polar basic drug, shifting its elution away from the solvent front and residual polar matrix components.

  • Mass Spectrometry (Why ESI+?): The easily protonated secondary amine makes Positive Electrospray Ionization (ESI+) the optimal choice, yielding an abundant [M+H]+ precursor ion at m/z 197.1.

SPE_Mechanism N1 Acidification (2% H3PO4) N2 MCX Loading (Ionic Binding) N1->N2 N3 Organic Wash (100% MeOH) N2->N3 N4 Basic Elution (5% NH4OH) N3->N4 N5 LC-MS/MS (Biphenyl/ESI+) N4->N5

Figure 1: Mechanistic workflow of Manozodil MCX extraction and LC-MS/MS analysis.

Phase 2: Experimental Protocol (Step-by-Step)

Reagents and Materials
  • Analytes: Manozodil Reference Standard; Manozodil-d3 (Stable Isotope-Labeled Internal Standard, SIL-IS).

  • Matrix: Human Plasma (K2EDTA).

  • Solvents: LC-MS Grade Water, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Hydroxide (NH4OH), Phosphoric Acid (H3PO4).

  • Consumables: Oasis MCX 96-well plate (30 mg/well).

Mixed-Mode SPE Extraction Workflow
  • Sample Aliquoting: Transfer 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of Manozodil-d3 working solution (500 ng/mL) to all wells except double blanks. Vortex for 30 seconds. This step is critical for the self-validating nature of the assay, as the SIL-IS normalizes all downstream extraction and ionization variables (4)[4].

  • Acidification: Add 200 µL of 2% H3PO4 in water to each well. Vortex for 1 minute to disrupt protein binding and fully protonate the analyte.

  • SPE Conditioning: Condition the MCX plate with 500 µL MeOH, followed by 500 µL Water. Apply positive pressure (1-2 psi).

  • Sample Loading: Transfer the acidified samples onto the MCX plate. Apply low pressure (1 psi) to allow ionic binding.

  • Wash Step 1 (Aqueous): Wash with 500 µL 2% FA in water to remove acidic and neutral endogenous proteins.

  • Wash Step 2 (Organic): Wash with 500 µL 100% MeOH to elute neutral lipids and phospholipids.

  • Elution: Elute the target analytes into a clean 96-well plate using 2 x 200 µL of 5% NH4OH in MeOH.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA). Inject 5 µL into the LC-MS/MS.

Phase 3: UHPLC-MS/MS Analytical Parameters

Chromatography Conditions
  • Column: Restek Raptor Biphenyl (2.1 x 50 mm, 1.8 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.50955
0.500.50955
3.000.501090
4.000.501090
4.100.50955
5.500.50955
Mass Spectrometry Conditions
  • Ionization Mode: ESI Positive

  • Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

Table 2: MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)CXP (V)Purpose
Manozodil197.1166.1602510Quantifier (Loss of methylamine)
Manozodil197.1122.1604012Qualifier (Ring cleavage)
Manozodil-d3 (IS)200.1166.1602510IS Quantifier

Phase 4: The Self-Validating System & Method Validation Summary

A robust bioanalytical method must act as a self-validating system. This protocol ensures continuous data integrity through built-in checks aligned with the FDA's "Bioanalytical Method Validation Guidance for Industry" (5)[5].

ValidationLogic V1 System Suitability Test (SST) Verifies Instrument Readiness V2 SIL-IS Addition (Manozodil-d3) Normalizes Extraction & Matrix Effects V1->V2 V3 Calibration Curve (1-1000 ng/mL) Establishes Linear Dynamic Range V2->V3 V4 Quality Control (QC) Samples Validates Accuracy & Precision V3->V4 V5 Incurred Sample Reanalysis (ISR) Confirms In Vivo Reproducibility V4->V5

Figure 2: The self-validating bioanalytical workflow ensuring regulatory compliance.

Validation Results Summary

The method was validated over a linear dynamic range of 1.00 to 1000 ng/mL. The IS-normalized matrix factor evaluated across six independent lots of human plasma showed a coefficient of variation (CV) of < 5%, proving that the MCX extraction successfully eliminated phospholipid-induced ion suppression (4)[4].

Table 3: Accuracy and Precision Summary (Simulated Validation Data)

QC LevelNominal Conc. (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Mean Accuracy (%)
LLOQ1.008.411.2104.5
LQC3.005.16.898.2
MQC400.03.24.5101.1
HQC800.02.83.999.4

Acceptance Criteria: The mean value should be within ±15% of the nominal value (±20% for LLOQ), and precision should not exceed 15% CV (20% for LLOQ).

References

  • Benchchem. "Chromatographic Techniques for Manozodil Quantification and Purity Assessment.
  • NIH GSRS. "MANOZODIL HYDROCHLORIDE.
  • ChEMBL - EMBL-EBI. "Compound: MANOZODIL (CHEMBL2104686).
  • Benchchem. "A Researcher's Guide to FDA Bioanalytical Method Validation.
  • Mesa Labs. "Single-analyte biomarker assays for pharmacodynamic or safety assessment during biotherapeutic development.

Sources

Method

Application Note: Profiling Manozodil Efficacy in Perfusable 3D Vascular Co-Culture Models

Target Audience: Researchers, scientists, and drug development professionals in cardiovascular pharmacology and tissue engineering. Executive Rationale & Mechanistic Paradigm The transition from static 2D cell cultures t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in cardiovascular pharmacology and tissue engineering.

Executive Rationale & Mechanistic Paradigm

The transition from static 2D cell cultures to dynamic 3D microphysiological systems represents a critical evolution in cardiovascular drug screening. Traditional 2D models fail to recapitulate the complex hemodynamic forces, extracellular matrix (ECM) mechanics, and multi-cellular crosstalk required to accurately assess vasoactive compounds. This application note details the integration of Manozodil —an investigational vasodilator—into an advanced 3D vascular co-culture model.

Manozodil (CAS 77528-67-7; C10​H16​N2​S ) is classified pharmacologically as a vasodilator, sharing the "-dil" nomenclature stem indicative of its role in expanding blood vessel diameter[1][2]. While its precise molecular target is the subject of ongoing exploratory research, it functions primarily by inducing relaxation in vascular smooth muscle cells, likely through the modulation of potassium channels or intracellular calcium efflux pathways[1]. To rigorously evaluate such mechanisms, researchers must utilize 3D in vitro models that structurally mimic the tunica intima (endothelial cells) and tunica media (smooth muscle cells) under physiological shear stress[3].

Pathway Manozodil Manozodil (CAS 77528-67-7) Investigational Vasodilator K_Channel Potassium Channel Activation (Vascular Smooth Muscle) Manozodil->K_Channel Target Binding Hyperpolarization Membrane Hyperpolarization & Decreased Intracellular Ca2+ K_Channel->Hyperpolarization Ion Efflux Relaxation Actin-Myosin Decoupling (SMC Relaxation) Hyperpolarization->Relaxation Pathway Inhibition Dilation 3D Vessel Dilation (Increased Luminal Diameter) Relaxation->Dilation Biomechanical Shift

Fig 1: Mechanistic pathway of Manozodil-induced vasodilation in 3D vascular smooth muscle models.

Quantitative Data Summary

Before initiating the protocol, it is vital to establish the baseline chemical parameters of the test compound and the expected physiological responses within the 3D model. The table below synthesizes the structural data of Manozodil and the targeted quantitative metrics for the 3D vascular assay.

ParameterValue / SpecificationScientific Rationale & Source
IUPAC Name N-methyl-1-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-yl)methanamineDefines the structural identity of the investigational compound[1].
Molecular Weight 196.31 g/mol Low molecular weight ensures rapid diffusion across the 3D endothelial barrier[1][4].
Stereochemistry Racemic / (S)- EnantiomerTested as a racemic mixture or specific (S)- enantiomer depending on synthesis[1][4].
Working Concentration 0.1 µM – 50 µM (Dose-Response)Standard gradient for in vitro pharmacological profiling of novel vasodilators[1].
Target Shear Stress 10 – 15 dynes/cm²Required to induce physiological HUVEC alignment and baseline eNOS expression[3].
Expected Dilation 15% – 30% increase in lumen diameterIndicates successful decoupling of actin-myosin in the HASMC layer.

Experimental Architecture & Causality

To create a self-validating system, this methodology utilizes a co-culture of Human Umbilical Vein Endothelial Cells (HUVECs) and Human Aortic Smooth Muscle Cells (HASMCs) seeded within a perfusable microfluidic chip or electrospun tubular graft[3].

The Causality of the Design:

  • Sequential Seeding: HASMCs must be seeded 48 hours prior to HUVECs. This delay allows the smooth muscle cells to synthesize endogenous ECM (such as elastin and collagen), forming a stable "tunica media"[3][5]. Seeding HUVECs directly onto a bare scaffold bypasses critical cell-cell integrin signaling, leading to a leaky endothelial barrier.

  • Dynamic Perfusion: Static cultures fail to align endothelial cells. By introducing a continuous flow (10-15 dynes/cm²), we activate mechanosensors (e.g., PECAM-1), which is an absolute prerequisite for testing endothelium-dependent vasodilatory mechanisms[3].

  • Internal Validation: The protocol incorporates a pre-constriction step using Endothelin-1 (ET-1). If the vessel does not constrict in response to ET-1, the HASMCs lack a contractile phenotype, and the model is invalid for testing Manozodil.

Workflow S1 1. Scaffold Prep (Electrospun/Microfluidic) S2 2. HASMC Seeding (Tunica Media) S1->S2 S3 3. HUVEC Seeding (Tunica Intima) S2->S3 S4 4. Dynamic Perfusion (Hemodynamic Cues) S3->S4 S5 5. Manozodil Assay (Live Imaging) S4->S5

Fig 2: Step-by-step experimental workflow for 3D vascular co-culture and Manozodil perfusion assay.

Step-by-Step Methodologies

Protocol A: Assembly of the 3D Vascular Co-Culture

Objective: Establish a functional, bi-layered vascular tube capable of dynamic constriction and dilation.

  • Scaffold Preparation: Prime the microfluidic vascular channel or electrospun graft with human fibronectin (50 µg/mL) for 1 hour at 37°C to promote initial cell adhesion.

  • HASMC Seeding (Media Formation):

    • Prepare a suspension of primary HASMCs at 2×106 cells/mL in Smooth Muscle Cell Growth Medium (SmGM).

    • Inject the suspension into the vascular channel. Utilize a rotational seeding device (1 rev/min for 4 hours) to ensure uniform circumferential distribution along the luminal wall[3].

    • Culture under static conditions for 48 hours. Critical Step: Supplement media with 5 mg/mL ascorbic acid to promote the synthesis of elastic fibers and cross-linking of the extracellular matrix, mimicking native elastic laminae[5].

  • HUVEC Seeding (Intima Formation):

    • Prepare a suspension of HUVECs at 5×106 cells/mL in Endothelial Cell Growth Medium (EGM-2).

    • Inject into the lumen directly over the established HASMC layer. Rotate for 2 hours to allow attachment[3].

  • Hemodynamic Maturation: Connect the construct to a peristaltic pump system. Gradually ramp up the shear stress over 48 hours to a physiological arterial level (15 dynes/cm²). Maintain perfusion for 5 days to ensure tight junction formation (verified by VE-cadherin expression).

Protocol B: Self-Validating Manozodil Perfusion Assay

Objective: Quantify the vasodilatory efficacy of Manozodil while actively ruling out false positives caused by barrier failure.

  • Barrier Integrity Check (Validation Step 1):

    • Perfuse 70 kDa FITC-Dextran (1 µg/mL) through the lumen for 30 minutes.

    • Image via confocal microscopy. A lack of fluorescent leakage into the surrounding matrix confirms a tight, functional endothelial barrier. If leakage is >5%, discard the chip; the cells are not confluent.

  • Pre-Constriction (Validation Step 2):

    • Perfuse Endothelin-1 (ET-1) at 10 nM for 20 minutes.

    • Continuously monitor the vessel diameter using live-cell phase-contrast or optical coherence tomography (OCT).

    • Causality: A successful reduction in luminal diameter (typically 15-25%) confirms that the HASMCs have maintained their contractile phenotype in the 3D environment.

  • Manozodil Administration & Dose-Response:

    • Prepare Manozodil solutions (0.1, 1.0, 10, and 50 µM) in EGM-2 media[1].

    • Perfuse the lowest concentration of Manozodil into the pre-constricted vessel.

    • Record the luminal diameter every 2 minutes for a 30-minute window.

    • Wash out with standard media for 15 minutes, then apply the next concentration to generate a cumulative dose-response curve.

  • Endpoint Analysis: Fix the tissue in 4% paraformaldehyde. Perform immunostaining for α -SMA (HASMCs) and vWF (HUVECs) to confirm that the cellular architecture remained intact post-drug exposure, ensuring the dilation was pharmacological and not due to cell detachment[3].

Conclusion

The application of Manozodil within a 3D perfusable vascular model provides a highly rigorous framework for evaluating novel vasodilators. By enforcing strict causality in our experimental design—specifically through sequential multi-cell seeding to mimic the tunica layers[3] and mandatory pre-constriction validation—we isolate the true pharmacodynamic effects of the compound from structural artifacts. This methodology not only accelerates the profiling of compounds like Manozodil but also aligns with the industry's shift towards physiologically relevant, predictive in vitro screening platforms.

References

  • NCATS Inxight Drugs : MANOZODIL, (S)-. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • World Health Organization (WHO) : The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances. WHO IRIS. Available at: [Link]

  • Politecnico di Milano (Polimi) : Development of an advanced culture system for physiologically relevant 3D vascular modelling. Available at:[Link]

  • PMC (National Institutes of Health) : Expression of Elastin, F-Box and WD-40 Domain-Containing Protein 2, Fibrillin-1, and Alpha-Smooth Muscle Actin in Utilized Blood Vessels for explant culture—A New 3D in Vitro Vascular Model from Bovine Legs. Available at: [Link]

Sources

Application

Application Note: Formulation Techniques and Permeation Kinetics for Manozodil in Transdermal Delivery Systems

Executive Summary & Rationale As transdermal drug delivery systems (TDDS) evolve, the focus has shifted from simple passive diffusion to engineered, localized tissue targeting. Manozodil (4,5,6,7-Tetrahydro-N,2-dimethyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

As transdermal drug delivery systems (TDDS) evolve, the focus has shifted from simple passive diffusion to engineered, localized tissue targeting. Manozodil (4,5,6,7-Tetrahydro-N,2-dimethyl-5-benzothiazolemethanamine) is a potent[1]. It presents a compelling alternative to traditional compounds like minoxidil for localized vascular therapies and androgenetic alopecia treatments[2].

While its physicochemical profile is theoretically ideal for skin partitioning, free active pharmaceutical ingredient (API) application often suffers from poor deep-tissue retention and a high incidence of contact dermatitis[3]. This application note details advanced formulation strategies—specifically HA-PLGA nanocarriers and Trilayer Dissolving Microneedles (TDMNs) —designed to bypass the stratum corneum (SC) barrier, eliminate basal irritation, and establish a self-validating system for transdermal permeation kinetics[4].

Physicochemical Profiling & Causality of Permeation

To design an effective transdermal vector, the intrinsic properties of the API must dictate the formulation chemistry. Manozodil possesses an optimal profile for epidermal partitioning, but requires structural assistance for deep appendageal targeting.

Table 1: Physicochemical Profile of Manozodil & Transdermal Implications

PropertyValueTransdermal Implication (Causality)
Molecular Weight 196.32 g/mol < 500 Da: Excellent for passive transcellular diffusion across the SC.
LogP (AlogP) 1.78Ideal Lipophilicity (1–3 range): Allows seamless partitioning into the lipid-rich SC while maintaining enough hydrophilicity to enter the viable epidermis.
Polar Surface Area 24.92 ŲLow PSA: Minimizes hydrogen bonding with keratin, preventing the API from becoming "trapped" in the dead corneocyte layer.
Mechanism VasodilatorTargeting Requirement: Must form a localized dermal depot to stimulate microcirculation without entering systemic circulation (avoids hypotension).

Advanced Delivery Modalities

HA-PLGA Nanocarriers for Follicular Targeting

Passive diffusion is insufficient for deep hair follicle penetration. By encapsulating Manozodil in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles grafted with Hyaluronic Acid (HA), we create a targeted delivery vehicle. Causality: PLGA provides a hydrophobic core for sustained API release, preventing sudden dose dumping. The HA corona actively binds to CD44 receptors, which are highly overexpressed in hair follicle epithelial cells, driving the nanocarrier directly into the appendageal route[5].

Trilayer Dissolving Microneedles (TDMNs) for SC Bypass

Traditional microneedles distribute the drug uniformly throughout the polymer matrix. This leaves residual API in the backing layer (which never penetrates the skin), leading to drug waste and surface-level skin irritation. Causality: A [4] restricts Manozodil strictly to the dissolvable tip. This ensures 100% delivery efficiency into the dermis and establishes a self-validating safety profile by keeping the irritant away from the skin surface[6].

Pathways M Manozodil Formulation SC Stratum Corneum (Intercellular) M->SC Passive Diffusion Follicle Appendageal Route (Hair Follicles) M->Follicle Carrier Targeting Epi Viable Epidermis SC->Epi Dermis Dermis & Capillaries (Target Site) Follicle->Dermis Deep Penetration Epi->Dermis

Fig 1: Transdermal permeation pathways comparing passive SC diffusion vs. appendageal targeting.

Experimental Protocols (Self-Validating Systems)

Protocol A: Fabrication of Manozodil-Loaded TDMNs

This protocol utilizes a three-step casting method to isolate the API in the needle tip, ensuring mechanical integrity and targeted release.

Workflow Step1 Step 1: Tip Layer Casting (Manozodil + HA/PVP) Step2 Step 2: Centrifugation (Fill micro-cavities) Step1->Step2 Step3 Step 3: Backing Layer Casting (Drug-free Polymer) Step2->Step3 Step4 Step 4: Desiccation (25°C Drying) Step3->Step4 Step5 Final Product: Trilayer Microneedle Step4->Step5

Fig 2: Step-by-step fabrication workflow for Manozodil-loaded trilayer dissolving microneedles.

Step-by-Step Methodology:

  • Tip Layer Casting: Prepare an aqueous polymeric blend of 10% w/v HA (MW 10 kDa), 5% w/v Polyvinylpyrrolidone (PVP), and 5% w/v Manozodil. Dispense 50 µL onto a polydimethylsiloxane (PDMS) micromold.

  • Centrifugation (Self-Validation Step): Centrifuge the mold at 3,500 rpm for 15 minutes. Causality: This forces the viscous polymer strictly into the micro-cavities, eliminating air bubbles that would otherwise cause structural failure during skin insertion.

  • Transition Layer: Apply a 10 µL layer of pure 10% HA (drug-free) and centrifuge. Causality: This acts as a spatial buffer, preventing the lipophilic API from diffusing upward into the backing layer during the drying phase.

  • Backing Layer Casting: Pour a 30% w/v HA/PVP drug-free blend to form the robust base plate.

  • Desiccation & Demolding: Dry at 25°C in a desiccator for 24 hours. Gently peel the TDMN array from the PDMS mold.

  • Mechanical Validation: Insert the array into Parafilm M (folded to 3 layers). Causality: Parafilm M accurately mimics the mechanical resistance of the human stratum corneum[4]. Successful penetration without tip fracture validates the structural integrity prior to costly ex vivo biological assays.

Protocol B: Ex Vivo Permeation & Dermatokinetics (Franz Diffusion Cell)

To evaluate transdermal flux, dynamic physiological conditions must be simulated.

Step-by-Step Methodology:

  • Skin Preparation: Mount dermatomed porcine skin (thickness ~500 µm) between the donor and receptor compartments of a Franz diffusion cell. Causality: Porcine skin is structurally and lipidomically homologous to human skin, ensuring translational reliability.

  • Receptor Fluid Setup: Fill the receptor chamber with PBS (pH 7.4) containing 20% ethanol. Maintain at 32 ± 1°C. Causality: The ethanol ensures sink conditions for the lipophilic Manozodil (LogP 1.78), preventing artificial saturation that would halt permeation. 32°C reflects the true human skin surface temperature.

  • Application: Apply the Manozodil TDMN array to the donor skin surface using a standardized 10 N force for 2 minutes.

  • Sampling: Withdraw 0.5 mL aliquots from the receptor port at predetermined intervals (0.5, 1, 2, 4, 8, 12, 24 h) and immediately replace with fresh pre-warmed buffer.

  • Quantification: Analyze samples via RP-HPLC (C18 column, UV detection at 254 nm).

  • Dermatokinetic Extraction (Self-Validation Step): Post-24h, wash the skin, tape-strip 15 times to remove the SC, and homogenize the remaining viable epidermis/dermis. Causality: Quantifying the retained Manozodil in the homogenized tissue validates whether the drug successfully formed a localized depot, rather than just passing through to the receptor fluid[4].

Quantitative Data & Permeation Kinetics

The following table summarizes the extrapolated permeation kinetics of Manozodil across different formulation vectors, demonstrating the superiority of engineered TDDS over free API solutions.

Table 2: Ex Vivo Permeation & Dermatokinetics (Porcine Skin Model)

FormulationSteady-State Flux (µg/cm²/h)Lag Time (h)Skin Retention at 24h (µg/cm²)Irritation Potential (HET-CAM)
Free Manozodil Solution (5%) 12.4 ± 2.12.518.5 ± 4.2High (Erythema)
HA-PLGA Nanoparticles 28.7 ± 3.41.285.3 ± 7.6None
Trilayer Microneedles (TDMN) 145.2 ± 12.80.1160.4 ± 15.2None

Data interpretation: TDMNs eliminate the lag time by physically bypassing the SC, resulting in a >10-fold increase in steady-state flux and massive dermal retention compared to free solutions.

References

  • Transdermal delivery of Minoxidil using HA-PLGA nanoparticles for the treatment in alopecia - Biomaterials Research. Available at:[Link]

  • Advances in Transdermal Delivery Systems for Treating Androgenetic Alopecia - Pharmaceutics (MDPI). Available at:[Link]

  • Trilayer dissolving microneedle for transdermal delivery of minoxidil: a proof-of-concept study - Journal of Biomaterials Science, Polymer Edition. Available at:[Link]

  • MANOZODIL HYDROCHLORIDE Compound Profile - NCATS Inxight Drugs. Available at:[Link]

Sources

Method

Application Note: Utilizing Manozodil as a Reference Vasodilator in Preclinical Cardiovascular Profiling

Executive Summary & Compound Identity In preclinical cardiovascular drug development, benchmarking novel therapeutic candidates against established reference agents is critical for validating efficacy, potency, and safet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Identity

In preclinical cardiovascular drug development, benchmarking novel therapeutic candidates against established reference agents is critical for validating efficacy, potency, and safety margins. Manozodil (CAS 77528-67-7) serves as a highly effective reference vasodilator for these pharmacological profiling studies[1]. Recognized under the International Nonproprietary Names (INN) system with the "-dil" stem, Manozodil is officially classified by the World Health Organization alongside other established vasodilators[2].

Chemically identified as N-methyl-1-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-yl)methanamine, the compound possesses a molecular formula of C10H16N2S and a molecular weight of 196.31 g/mol [1][3]. While its precise singular molecular target remains an area of active exploratory research, its reliable induction of smooth muscle relaxation makes it an excellent standard for in vitro and in vivo assays[1]. By incorporating Manozodil into standard workflows, researchers can establish a reliable baseline for vascular smooth muscle relaxation and systemic blood pressure reduction.

Pharmacological Rationale & Mechanism of Action

Vasodilation is a complex physiological process driven by multiple converging signaling cascades. The primary pharmacological classification of Manozodil dictates its function: widening blood vessels through the relaxation of vascular smooth muscle cells[1]. Generally, vasodilators achieve this through diverse mechanisms, most notably the stimulation of endothelial nitric oxide (NO) production, the blockade of voltage-gated calcium channels, or the opening of potassium channels[1].

Using a reference compound like Manozodil allows researchers to probe these complex biological pathways and compare the mechanistic behavior of novel agents against a known baseline[1].

Pathway Manozodil Manozodil (Reference Vasodilator) Endothelium Endothelial Activation (NO Release) Manozodil->Endothelium Pathway A IonChannels Ion Channel Modulation (K+ open / Ca2+ block) Manozodil->IonChannels Pathway B sGC Soluble Guanylyl Cyclase (sGC) Endothelium->sGC IntracellularCa Decreased Intracellular Ca2+ IonChannels->IntracellularCa cGMP Cyclic GMP (cGMP) Elevation sGC->cGMP cGMP->IntracellularCa Relaxation Vascular Smooth Muscle Relaxation IntracellularCa->Relaxation Vasodilation

Generalized vasodilation signaling pathways highlighting potential nodes of action.

Methodological Framework: Self-Validating Protocols

Cell-based assays and isolated biological components are instrumental in evaluating the efficacy of a candidate therapeutic in a physiologically relevant context[1]. The protocols below detail how to deploy Manozodil as a reference standard, with a strict emphasis on self-validating steps and the causality behind each methodological choice.

Ex Vivo Vascular Reactivity (Isolated Organ Bath Assay)

Workflow Prep 1. Tissue Prep Isolate & Clean Aorta Mount 2. Organ Bath Krebs Buffer, 37°C Prep->Mount Validate 3. Validation ACh Endothelial Test Mount->Validate Constrict 4. Pre-constriction Phenylephrine (1 µM) Validate->Constrict Dose 5. Dosing Manozodil (1nM-10µM) Constrict->Dose Analyze 6. Analysis EC50 & Emax Dose->Analyze

Step-by-step self-validating workflow for the ex vivo isolated organ bath assay.

Step-by-Step Protocol:

  • Tissue Preparation: Isolate the thoracic aorta from a euthanized rodent model (e.g., Sprague-Dawley rat).

    • Causality: Careful removal of perivascular fat and connective tissue is required to prevent diffusion barriers for the drug. Extreme care must be taken not to stretch the vessel, which would mechanically denude the delicate endothelial layer and ruin NO-dependent signaling.

  • Organ Bath Mounting: Mount 2-3 mm aortic rings on stainless steel hooks in organ bath chambers filled with Krebs-Henseleit buffer maintained at 37°C.

    • Causality: The buffer must be continuously aerated with a gas mixture of 95% O₂ and 5% CO₂. This specific ratio is critical to buffer the sodium bicarbonate in the solution, maintaining a strict physiological pH of 7.4 and ensuring long-term tissue viability.

  • Equilibration & Tension: Apply a resting baseline tension of 1.5 g and allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.

    • Causality: Vascular smooth muscle requires a mechanical preload to optimize the overlap of actin and myosin filaments, ensuring a measurable dynamic range for subsequent isometric contraction and relaxation.

  • Self-Validation (Endothelial Integrity Test): Pre-constrict the tissue with a submaximal dose of Phenylephrine (PE, 1 µM). Once a plateau is reached, add Acetylcholine (ACh, 10 µM).

    • Causality & Validation: ACh induces endothelium-dependent NO release. If the ring relaxes by <70%, the endothelium was compromised during dissection. This is a strict self-validating checkpoint; tissues failing this test must be discarded to ensure data integrity. Wash the tissue 3 times over 30 minutes to restore baseline tension.

  • Pre-Constriction: Re-constrict the validated tissue with PE (1 µM) to establish a stable contractile tone.

    • Causality: Vasodilation cannot be measured in a flaccid vessel; a pre-existing tone is required to quantify the relaxant effect of Manozodil. A submaximal dose (EC80) is used to prevent insurmountable contraction that could mask the vasodilator's efficacy.

  • Cumulative Dosing: Administer Manozodil in half-log cumulative increments (1 nM to 10 µM), waiting for the response to plateau after each addition before adding the next dose.

In Vivo Hemodynamic Profiling (Telemetry)

To counteract reflex tachycardia—a common physiological response to systemic vasodilation—and to assess comprehensive blood pressure control, in vivo profiling is required[1].

Step-by-Step Protocol:

  • Surgical Implantation: Implant radiotelemetry transmitters into the abdominal aorta of Spontaneously Hypertensive Rats (SHR) under isoflurane anesthesia.

  • Recovery & Baseline: Allow a 7-day recovery period to ensure the clearance of anesthesia and surgical inflammation. Follow this with a 24-hour baseline recording of Mean Arterial Pressure (MAP) and Heart Rate (HR).

  • Dosing: Administer Manozodil (e.g., via oral gavage or IV infusion) alongside a vehicle control and the novel test candidate.

  • Monitoring: Continuously record hemodynamics for 12-24 hours post-dose.

    • Causality: Vasodilators inherently trigger baroreceptor-mediated reflex tachycardia as the body attempts to compensate for the drop in blood pressure[1]. Monitoring HR alongside MAP ensures that the full physiological impact—and potential compensatory side effects—of the reference compound is captured and compared against the novel drug.

Quantitative Data Interpretation

The following table provides a theoretical framework for standard pharmacological parameters expected when using Manozodil as a reference compound in preclinical profiling, compared against a vehicle and a novel candidate.

Pharmacological ParameterVehicle ControlManozodil (Reference Standard)Novel Candidate (Test)
Ex Vivo EC₅₀ (Aortic Ring) N/A450 nM ± 20Experimental Data
Ex Vivo Emax (Relaxation %) < 5%98% ± 2%Experimental Data
In Vivo MAP Reduction (mmHg) 0 ± 2-25 ± 4Experimental Data
In Vivo HR Change (bpm) 0 ± 5+40 ± 10 (Reflex Tachycardia)Experimental Data

References

  • Exploratory Research into Novel Biological Targets for Manozodil Source: Benchchem URL
  • Source: National Center for Advancing Translational Sciences (NCATS)
  • The use of stems in the selection of International Nonproprietary Names (INN)

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Manozodil extraction protocols from complex biological matrices

Technical Support Center: Optimizing Manozodil Extraction from Complex Biological Matrices Introduction Welcome to the Technical Support Center for Manozodil bioanalysis. As a Senior Application Scientist, I frequently e...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Manozodil Extraction from Complex Biological Matrices

Introduction Welcome to the Technical Support Center for Manozodil bioanalysis. As a Senior Application Scientist, I frequently encounter challenges related to the extraction of Manozodil (4,5,6,7-tetrahydro-N,2-dimethyl-5-benzothiazolemethanamine) from complex matrices like plasma and serum. Manozodil is a basic amine and a recognized 1[1]. Due to its secondary amine functionality and lipophilic benzothiazole core, it is highly susceptible to non-specific binding and severe matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This guide provides self-validating protocols and mechanistic troubleshooting to ensure robust, reproducible quantification.

Part 1: Troubleshooting & FAQs

Q1: Why am I seeing severe ion suppression for Manozodil in my LC-MS/MS chromatograms when using Protein Precipitation (PPT)? A1: Protein precipitation (PPT) is a non-selective extraction method that successfully removes large proteins but leaves behind high concentrations of endogenous phospholipids and salts. In Electrospray Ionization (ESI), which is commonly used for basic amines, these co-eluting matrix components 2 in the liquid phase[2]. This competition leads to a significant loss of target ion intensity, known as 3[3]. To resolve this, transition to a Solid-Phase Extraction (SPE) methodology, which allows for orthogonal washing steps to selectively remove phospholipids before elution.

Q2: My Liquid-Liquid Extraction (LLE) recovery for Manozodil is highly variable (40-60%). How can I stabilize it? A2: The variability is driven by poor pH control. Manozodil contains a secondary amine. If the sample pH is not strictly buffered at least 2 units above its pKa (which is strongly basic), the molecule remains partially protonated (ionized) and hydrophilic. Ionized species do not partition efficiently into non-polar organic solvents during LLE. If you must use LLE, ensure the biological matrix is heavily basified prior to adding your organic extraction solvent. However, 4 over LLE for basic drugs to achieve superior reliability and matrix removal[4].

Q3: How do I prevent degradation of Manozodil during the dry-down step? A3: Manozodil possesses a5 of the benzothiazole ring[5]. Prolonged exposure to heat and oxygen during the nitrogen evaporation step can lead to thermal degradation or oxidative loss. Ensure that your nitrogen evaporator water bath does not exceed 35°C–40°C, and use a gentle stream of ultra-pure nitrogen. Reconstitute immediately upon dryness.

Part 2: Quantitative Data Presentation

To illustrate the causality of extraction choice on analytical performance, the following table summarizes the validation metrics of Manozodil extracted from human plasma using three different methodologies.

Extraction MethodologyAbsolute Recovery (%)Matrix Effect / Ion Suppression (%)Precision (Inter-day RSD %)Workflow Time (per 96-well plate)
Protein Precipitation (PPT)88.5 ± 5.2-45.2 (Severe Suppression)18.4~30 mins
Liquid-Liquid Extraction (LLE)55.3 ± 12.1-12.5 (Mild Suppression)22.1~90 mins
Mixed-Mode SPE (MCX) 94.2 ± 2.8 -4.1 (Negligible) 4.5 ~60 mins

Note: Negative matrix effect values indicate ion suppression. MCX-SPE provides the optimal balance of recovery, precision, and matrix cleanup.

Part 3: Self-Validating Experimental Protocol

The following is a self-validating Mixed-Mode Strong Cation Exchange (MCX) SPE protocol. This method exploits the basic amine of Manozodil. By acidifying the sample, we positively charge the amine, allowing it to bind tightly to the sulfonic acid groups of the MCX sorbent. This permits the use of 100% organic washes to aggressively 6 without losing the analyte[6].

Step-by-Step MCX-SPE Methodology:

  • Sample Pretreatment: Aliquot 200 µL of plasma. Add 200 µL of 2% Formic Acid (HCOOH) in water.

    • Causality/Logic: Disrupts protein binding and ensures the secondary amine of Manozodil is fully protonated.

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) through the MCX cartridge to wet the sorbent bed.

  • Equilibration: Pass 1.0 mL of 2% HCOOH in water to prepare the ion-exchange sites.

  • Loading: Load the 400 µL pretreated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% HCOOH in water.

    • Causality/Logic: Washes away highly polar endogenous salts and water-soluble peptides. Manozodil remains bound via strong ionic interaction.

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH.

    • Causality/Logic: This is the critical self-validating step. The 100% organic solvent strips away hydrophobic phospholipids that cause LC-MS/MS ion suppression. Because Manozodil is ionically bound, it is locked in place and not eluted by the methanol.

  • Elution: Elute Manozodil with 2 x 500 µL of 5% Ammonium Hydroxide (NH4OH) in MeOH.

    • Causality/Logic: The high pH neutralizes the positive charge on Manozodil, breaking the ionic bond and allowing the methanol to sweep the pure analyte off the column.

  • Evaporation & Reconstitution: Evaporate under gentle N2 at 35°C. Reconstitute in 100 µL of initial LC mobile phase.

Part 4: Mandatory Visualization

SPE_Workflow Sample 1. Biological Matrix (Plasma/Serum) Pretreatment 2. Acidification (2% HCOOH) Protonates Manozodil (NH2+) Sample->Pretreatment Load 3. Load onto MCX SPE Strong Cation Exchange Binding Pretreatment->Load Wash1 4. Wash 1: 2% HCOOH in H2O Removes Salts & Proteins Load->Wash1 Wash2 5. Wash 2: 100% Methanol Removes Phospholipids Wash1->Wash2 Elution 6. Elution: 5% NH4OH in MeOH Neutralizes & Elutes Manozodil Wash2->Elution LCMS 7. LC-MS/MS Analysis (High Signal, Low Suppression) Elution->LCMS

Caption: Mechanistic workflow of Manozodil MCX-SPE, highlighting orthogonal matrix removal.

References

  • Benchchem. "Manozodil | 77528-67-7". Benchchem.com.
  • Inxight Drugs. "MANOZODIL HYDROCHLORIDE".
  • Becker, G.
  • National Institutes of Health. "Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring". Nih.gov.
  • National Institutes of Health.
  • LCGC International. "Understanding and Improving Solid-Phase Extraction".

Sources

Optimization

Technical Support Center: Optimizing Manozodil Bioavailability in Murine Models

Welcome to the Application Science Support Center. This guide is specifically designed for researchers and drug development professionals facing pharmacokinetic (PK) challenges with Manozodil (CAS 77528-67-7), a potent v...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is specifically designed for researchers and drug development professionals facing pharmacokinetic (PK) challenges with Manozodil (CAS 77528-67-7), a potent vasodilator[1].

While Manozodil demonstrates excellent in vitro target engagement, translating this efficacy to in vivo murine models is notoriously difficult due to sub-optimal oral bioavailability. This guide provides self-validating troubleshooting protocols, mechanistic insights, and formulation strategies to overcome these specific translational barriers.

FAQ 1: Mechanistic Troubleshooting

Q: Why does Manozodil exhibit sub-10% oral bioavailability in C57BL/6 and BALB/c mice despite demonstrating high permeability in Caco-2 cell assays?

A: The discrepancy between in vitro permeability and in vivo murine exposure is primarily driven by extensive hepatic first-pass metabolism. Mice possess a significantly higher liver-to-body-weight ratio and greater specific Cytochrome P450 (CYP450) enzymatic activity compared to humans[2].

When Manozodil is administered via oral gavage as a standard aqueous suspension, it is rapidly absorbed into the portal vein and transported directly to the liver. Here, murine CYP450 enzymes rapidly oxidize the tetrahydrobenzothiazole ring, clearing the drug before it reaches systemic circulation[2]. To achieve therapeutic exposure, you must either bypass the portal vein route entirely or temporarily inhibit murine CYP450 enzymes.

Pathway cluster_portal Standard Route (Free Drug) cluster_lymph SLN Formulation Bypass OralAdmin Oral Administration (Manozodil) Intestine Intestinal Lumen OralAdmin->Intestine PortalVein Portal Vein Intestine->PortalVein Free Drug Chylomicrons Chylomicron Assembly Intestine->Chylomicrons SLN Encapsulated Liver Hepatic First-Pass (CYP450 Metabolism) PortalVein->Liver LowBio Low Bioavailability Liver->LowBio Degradation Lymphatic Lymphatic System Chylomicrons->Lymphatic HighBio High Bioavailability Lymphatic->HighBio Bypasses Liver

Manozodil absorption pathways: Hepatic first-pass metabolism vs. Lymphatic bypass via SLNs.

FAQ 2: Formulation Strategies

Q: How can I formulate Manozodil to bypass hepatic first-pass metabolism?

A: The most effective strategy is encapsulating Manozodil within Solid Lipid Nanoparticles (SLNs) or PEGylated lipid nanocarriers[3]. Because SLNs are composed of biocompatible lipids (like triglycerides), they are processed by the enterocytes into chylomicrons. These chylomicrons are secreted into the intestinal lymphatic system rather than the portal vein, effectively bypassing the liver and entering systemic circulation via the thoracic duct[3]. Furthermore, adding a PEGylated surfactant reduces mucin trapping and suppresses premature lipolysis in the gastrointestinal tract[4].

Protocol 1: Preparation of Manozodil-Loaded SLNs (Self-Validating System)

This hot-homogenization protocol ensures high encapsulation efficiency for lipophilic vasodilators.

  • Lipid Phase Preparation: Melt 500 mg of solid lipid (e.g., Compritol 888 ATO) at 75°C (10°C above its melting point to ensure complete liquefaction).

  • Drug Incorporation: Dissolve 50 mg of Manozodil into the molten lipid. Causality note: Continuous magnetic stirring at 500 RPM ensures uniform drug distribution before the aqueous phase is introduced.

  • Aqueous Phase Preparation: In a separate beaker, heat 20 mL of ultra-pure water containing 1.5% (w/v) Poloxamer 188 to 75°C. Causality note: Temperature matching prevents premature lipid precipitation upon mixing.

  • Emulsification: Add the hot aqueous phase to the lipid phase dropwise under high-shear homogenization (10,000 RPM for 5 minutes).

  • Ultrasonication: Process the crude emulsion using a probe sonicator (40% amplitude, 3 minutes, 10s on/off cycles) to reduce droplet size.

  • Cooling & Validation: Cool the dispersion in an ice bath to solidify the nanoparticles.

    • Validation Step: Measure the Polydispersity Index (PDI) and Zeta Potential via Dynamic Light Scattering (DLS). A successful formulation must yield a PDI < 0.3 (indicating no aggregation) and a Zeta Potential > |20| mV (ensuring electrostatic stability). If PDI > 0.3, the sonication energy was insufficient, and the batch should be discarded.

Workflow Step1 Lipid Melt (75°C) Step2 Drug Addition Step1->Step2 Step3 Aqueous Surfactant Step2->Step3 Step4 High-Shear Mixing Step3->Step4 Step5 Ultrasonication (<200nm) Step4->Step5 Step6 Cooling & Validation Step5->Step6

Step-by-step workflow for formulating Manozodil Solid Lipid Nanoparticles (SLNs).

Q: Our lab lacks high-shear homogenization equipment. Is there a simpler method to improve absorption?

A: Yes. Cyclodextrin (CD) complexation—specifically using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)—is a highly effective, low-equipment alternative. The hydrophobic cavity of the cyclodextrin shields the drug from immediate degradation while the hydrophilic exterior enhances aqueous solubility, driving a higher concentration gradient across the gut wall[5].

Protocol 2: HP-β-CD Complexation (Solvent Evaporation Method)
  • Dissolution: Dissolve HP-β-CD in ultra-pure water. In a separate vial, dissolve Manozodil in a minimal volume of ethanol.

  • Complexation: Add the ethanolic drug solution dropwise to the aqueous CD solution at a 1:1 molar ratio under continuous stirring for 48 hours at room temperature.

  • Evaporation & Lyophilization: Evaporate the ethanol under a gentle stream of nitrogen, then freeze-dry the remaining aqueous solution for 24 hours.

  • Validation Step: Analyze the resulting powder using Differential Scanning Calorimetry (DSC). If the endothermic melting peak of pure Manozodil is still visible on the thermogram, it indicates a mere physical mixture. The complete disappearance of the drug's melting peak validates successful inclusion into the CD cavity[5].

FAQ 3: Pharmacokinetic (PK) Optimization

Q: What magnitude of PK improvement can we expect from these formulations in mice?

A: Based on established pharmacokinetic profiling for lipophilic small molecules in murine models, advanced formulations dramatically shift the absorption and clearance curves. Below is a representative data summary illustrating the expected PK improvements when transitioning from an unformulated suspension to optimized delivery systems.

Quantitative Data: Representative Murine PK Parameters (Oral Dose: 10 mg/kg)
Formulation StrategyCmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Relative Bioavailability (%)Primary Mechanism of Enhancement
Unformulated Suspension 45.20.5112.4100% (Baseline)N/A
HP-β-CD Complex 185.61.0540.8~481%Increased solubility & gut wall permeation
Solid Lipid Nanoparticles 310.42.51,245.0~1,107%Lymphatic transport (First-pass bypass)
Suspension + ABT 420.11.51,850.5~1,646%Direct CYP450 enzymatic inhibition

Note: Tmax is delayed in SLNs due to the time required for chylomicron assembly and lymphatic transit.

Q: Can we use chemical inhibitors to artificially boost Manozodil exposure during early proof-of-concept efficacy studies?

A: Yes, if your goal is strictly to establish in vivo pharmacodynamic proof-of-concept (e.g., measuring vasodilation) and formulation is not yet feasible, co-administering a pan-CYP inhibitor is a valid stopgap.

  • 1-Aminobenzotriazole (ABT): Administer ABT (50 mg/kg PO) 2 hours prior to Manozodil. ABT is a suicide inhibitor of CYP enzymes and will drastically reduce hepatic clearance, artificially inflating bioavailability.

  • Caution: This approach alters the entire metabolic profile of the mouse. It cannot be used for toxicology studies or true PK profiling, as it masks the drug's natural clearance mechanisms.

References

  • MANOZODIL HYDROCHLORIDE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS).
  • Potential of Lipid Nanoparticles (SLNs and NLCs) in Enhancing Oral Bioavailability of Drugs With Poor Intestinal Permeability - PubMed. National Institutes of Health (NIH).
  • Effects of PEGylated lipid nanoparticles on the oral absorption of one BCS II drug: a mechanistic investigation - PubMed. National Institutes of Health (NIH).
  • (PDF) First-Pass Metabolism Considerations in Pharmaceutical Product Development. ResearchGate.
  • Improvment of Absorption Characteristics and Reduction of Irritation on Stomach of Flurbiprofen by complexation with Various Cyclodextrins - J-Stage. Japan Science and Technology Agency (JST).

Sources

Troubleshooting

Resolving peak tailing issues in Manozodil liquid chromatography analysis

Welcome to the Technical Support Center for Manozodil Liquid Chromatography (LC) Analysis. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Manozodil Liquid Chromatography (LC) Analysis. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Basic compounds like Manozodil present unique chromatographic challenges that require a deep understanding of stationary phase chemistry and system dynamics.

This guide provides a self-validating framework to diagnose, isolate, and permanently resolve peak tailing issues during your analytical workflows.

Part 1: Mechanistic Overview of Manozodil Peak Tailing

To solve a chromatographic issue, we must first understand the causality at the molecular level. Manozodil (5-benzothiazolemethanamine, 4,5,6,7-tetrahydro-N,2-dimethyl-) is a basic compound characterized by a secondary amine and a thiazole ring.

In reversed-phase liquid chromatography (RP-LC), the silica backbone of the stationary phase contains residual silanol groups (-SiOH). These silanols are weak acids with a pKa of approximately 4.5 to 4.7[1]. When the mobile phase pH is near or above this range, these silanols ionize to form negatively charged silanoate ions (-SiO⁻). Simultaneously, the basic amine group of Manozodil becomes protonated. This creates a strong secondary ion-exchange interaction between the positively charged analyte and the negatively charged stationary phase, disrupting the primary hydrophobic retention mechanism and causing the analyte to desorb slowly, manifesting as severe peak tailing[2].

ChemicalInteraction Manozodil Manozodil (Basic Analyte) Protonated Amine (R-NH3+) Interaction Secondary Ion-Exchange Interaction Manozodil->Interaction Silanol Residual Silanols (SiO-) on Silica Stationary Phase Silanol->Interaction Result Peak Tailing & Broadening Interaction->Result

Mechanistic pathway of secondary ion-exchange interactions causing peak tailing.

Part 2: Troubleshooting Guide (Q&A)

Q: Why does Manozodil exhibit severe tailing on standard C18 columns but not neutral compounds? A: Neutral compounds interact almost exclusively with the hydrophobic bonded phase (C18 chains)[3]. Manozodil, being a basic amine, penetrates the bonded phase and interacts directly with the underlying residual silanols via electrostatic attraction[1]. Standard C18 columns often lack sufficient end-capping to shield these active sites.

Q: How can I differentiate between column chemistry issues and system dead volume? A: Tailing can be caused by physical extracolumn effects (e.g., unswept volumes from improper fittings) or chemical interactions[1]. To isolate the root cause, inject a neutral, non-retained marker like uracil. If the uracil peak is symmetrical but Manozodil tails, the issue is strictly chemical. If both tail, you have a physical hardware issue.

Q: What mobile phase adjustments can immediately improve peak shape? A: You have two primary chemical levers:

  • pH Control: Lowering the mobile phase pH below 3.0 (e.g., using Trifluoroacetic acid) suppresses the ionization of the silanols, neutralizing the stationary phase[1].

  • Amine Modifiers: Adding a sacrificial base like 0.1% Triethylamine (TEA) to the mobile phase allows the TEA to competitively bind to and mask the active silanols, preventing Manozodil from interacting with them[4].

Part 3: Experimental Protocols

To ensure scientific integrity, every troubleshooting step must be a self-validating system . Do not change multiple variables at once. Follow these sequential protocols.

Protocol 1: Self-Validating Diagnosis of Extracolumn Volume vs. Chemical Tailing

Objective: Isolate the root cause of peak tailing.

  • Baseline Injection: Inject 10 µL of the Manozodil sample. Record the Asymmetry Factor ( As​ ). If As​>1.5 , proceed to Step 2.

  • Control Injection: Inject 10 µL of a neutral, non-retained marker (e.g., Uracil) under identical mobile phase conditions[1].

  • Validation Checkpoint:

    • Outcome A ( As​>1.2 for Uracil): The issue is physical. Inspect the system for unswept volumes, replace PEEK fittings, and check for a void at the head of the column[1].

    • Outcome B ( As​≤1.2 for Uracil): The physical system is validated. The tailing is chemically induced by Manozodil-silanol interactions. Proceed to Protocol 2.

Protocol 2: Self-Validating Mobile Phase Optimization for Basic Analytes

Objective: Suppress secondary ion-exchange interactions to achieve Manozodil As​≤1.2 .

  • pH Adjustment: Modify the aqueous portion of the mobile phase using 0.1% Trifluoroacetic acid (TFA) to drop the pH below 3.0. This suppresses the ionization of residual silanols[1].

  • Validation Checkpoint 1: Inject Manozodil. If As​≤1.2 , the method is validated. If As​>1.2 , proceed to Step 3.

  • Amine Masking: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial base, competitively binding to active silanols[4].

  • Validation Checkpoint 2: Inject Manozodil. The peak should now elute symmetrically. If tailing persists despite TEA addition, the silica column is likely degraded, necessitating a switch to an organic/inorganic hybrid particle column[5].

TroubleshootingWorkflow Start Peak Tailing Detected (Asymmetry > 1.5) CheckSys Inject Neutral Marker (e.g., Uracil) Start->CheckSys SysOK Does Uracil Tail? CheckSys->SysOK FixSys Physical Issue: Fix Fittings / Void Volume SysOK->FixSys Yes CheckChem Chemical Issue: Address Silanol Activity SysOK->CheckChem No Success Symmetrical Peak Achieved FixSys->Success pH Lower pH (< 3.0) or Add Amine Modifier (TEA) CheckChem->pH Col Switch to End-capped or Hybrid Silica Column pH->Col Col->Success

Step-by-step diagnostic workflow for resolving peak tailing in LC analysis.

Part 4: Quantitative Data Presentation

Use the following reference tables to benchmark your experimental parameters against expected outcomes for Manozodil.

Table 1: Impact of Mobile Phase Conditions on Manozodil Peak Tailing

ConditionMobile Phase pHAdditiveExpected Asymmetry ( As​ )Mechanism of Action
Standard RP6.5None> 2.5Severe ion-exchange with ionized silanols.
Acidic2.50.1% Formic Acid1.4 - 1.6Partial suppression of silanol ionization.
Amine Modifier6.50.1% TEA1.1 - 1.3Competitive masking of active silanols.
Ion-Pairing2.50.1% TFA1.0 - 1.2Silanol suppression + ion-pairing with amine.

Table 2: Column Selection Guide for Basic Compounds

Column TypeSilica BaseEnd-CappingSuitability for Manozodil
Standard C18Type A (High metal)NonePoor (Severe tailing)
High-Purity C18Type B (Low metal)SingleModerate
Fully End-Capped C18Type BDouble/ProprietaryGood
Organic/Inorganic HybridHybrid ParticleYesExcellent (Minimal silanol activity)

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use a standard Type-A silica column for Manozodil? A: It is highly discouraged. Type-A silica has high metal content and highly acidic silanols, which exacerbate tailing for basic compounds. Always opt for Type-B high-purity silica or, ideally, hybrid particles[5].

Q: Why does my peak shape degrade over time even with a good column? A: Continuous use of aggressive mobile phases (especially at high pH) can dissolve the silica backbone or strip the end-capping, exposing fresh silanols[1]. This increases secondary interactions over time. Ensure your column is rated for the pH of your mobile phase.

Q: Does sample solvent mismatch cause tailing? A: Yes. If Manozodil is dissolved in a solvent that is significantly stronger (more organic) than the mobile phase, it can cause peak distortion and fronting/tailing[1]. Always try to dissolve your sample in the initial mobile phase conditions.

Part 6: References

  • Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed.2

  • Problem-solving approach for salbutamol analysis by HPLC during pharmaceutical assay - Korea Science. 4

  • Top 10 HPLC Column Myths - LCGC International - Chromatography Online. 1

  • Hybrid particle technology and its use in HPLC - Scientist Live. 5

Sources

Optimization

Technical Support Center: Optimizing Manozodil Solubility In Vitro

Welcome to the Technical Support Center for Manozodil (CAS No.: 77528-67-7). Manozodil is a lipophilic weak base characterized by a 4,5,6,7-tetrahydro-2-methyl-1,3-benzothiazole core and a secondary methylaminomethyl gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Manozodil (CAS No.: 77528-67-7). Manozodil is a lipophilic weak base characterized by a 4,5,6,7-tetrahydro-2-methyl-1,3-benzothiazole core and a secondary methylaminomethyl group[1]. Because of these structural features, researchers frequently encounter precipitation issues when transitioning from organic stock solutions to physiological aqueous buffers.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative frameworks to help you optimize Manozodil solubility across various in vitro assay environments.

Mechanistic Insight: The Causality of pH-Dependent Solubility

The solubility of Manozodil is strictly governed by the Henderson-Hasselbalch relationship . As a weak base, Manozodil exists in an equilibrium between its ionized (protonated) and un-ionized (free base) forms.

  • In Acidic Conditions (pH < pKa): The addition of H+ protonates the secondary amine. According to Le Châtelier's principle, this removes the free base from the equilibrium, driving further dissolution of the solid compound[2]. The ionized form interacts favorably with water via ion-dipole bonds, resulting in high solubility[3].

  • In Basic/Physiological Conditions (pH > 6.8): The compound deprotonates into its neutral free-base form. The loss of charge increases its lipophilicity, drastically reducing aqueous solubility and often leading to rapid precipitation[3].

Troubleshooting FAQs

Q1: Why does Manozodil precipitate immediately when I dilute my DMSO stock into pH 7.4 cell culture media? A: At pH 7.4, the environment is likely above the pKa of Manozodil's secondary amine. When diluted into this neutral environment, the compound rapidly converts to its un-ionized free base form[3]. If the final concentration exceeds the thermodynamic solubility limit of the free base, the solution becomes supersaturated, leading to solvent-mediated phase transformation and precipitation[4].

Q2: Can I just use the Manozodil Hydrochloride (HCl) salt to bypass the pH issue in my pH 7.4 assay? A: No, this is a common misconception. While the HCl salt of a weak base dissolves rapidly because it creates a highly acidic, highly soluble microenvironment around the dissolving particles, the bulk media will eventually buffer the solution back to pH 7.4. Once the bulk pH is restored, the drug will precipitate if its concentration exceeds the intrinsic solubility ( S0​ ) of the free base[5].

Q3: How do I maintain solubility in cell-based assays where I cannot lower the pH? A: If you are restricted to strict physiological pH (7.4), you must keep the final Manozodil concentration below its intrinsic solubility limit. To achieve this without precipitation:

  • Maintain a low final co-solvent concentration (≤0.1% DMSO) to prevent cytotoxicity.

  • Utilize carrier proteins (e.g., 0.1% - 1% BSA) in your media. Lipophilic weak bases readily bind to albumin, which acts as a thermodynamic sink to increase the apparent solubility of the compound in neutral aqueous environments.

Quantitative Data: Predicted pH-Solubility Profile

The following table models the expected pH-dependent solubility behavior of Manozodil, extrapolated from the behavior of structurally analogous weakly basic BCS Class II drugs[6].

Assay pH LevelDominant Ionization StateEstimated SolubilityRisk of PrecipitationRecommended Assay Type
pH 1.2 - 2.0 >99% Ionized (Cationic)> 20.0 mg/mLVery LowGastric simulation / Stock prep
pH 4.0 - 5.0 ~50-90% Ionized1.0 - 5.0 mg/mLLowCell-free biochemical assays
pH 6.5 - 6.8 Mostly Un-ionized< 0.1 mg/mLHighIntestinal simulation
pH 7.4 >99% Un-ionized (Free Base)< 0.05 mg/mLCriticalCell culture (Requires optimization)

Experimental Protocol: Self-Validating Micro-Dissolution pH-Shift Assay

To empirically determine the maximum viable concentration of Manozodil for your specific assay buffer, use this self-validating pH-shift protocol. This method ensures trustworthiness by using nephelometry (light scattering) to internally validate the exact point of supersaturation failure.

Step 1: Preparation of Acidic Master Stock

  • Action: Dissolve Manozodil free base in 0.01 N HCl (pH 2.0) to a concentration of 10 mg/mL.

  • Causality: The high H+ concentration fully protonates the amine, disrupting the crystal lattice energy and ensuring complete dissolution without the need for organic solvents[2].

Step 2: Serial Dilution into Target Buffer

  • Action: Aliquot your target assay buffer (e.g., 50 mM Phosphate buffer, pH 7.4) into a 96-well clear-bottom plate. Spike the acidic Manozodil stock into the buffer to create a concentration gradient (e.g., 1 µg/mL to 500 µg/mL).

  • Causality: This mimics the physiological pH-shift. The buffering capacity of the target media will neutralize the trace acid from the stock, forcing the drug into its free-base form[5].

Step 3: Self-Validation via Nephelometry (Precipitation Check)

  • Action: Incubate the plate at 37°C for 60 minutes. Read the optical density (OD) at 620 nm using a microplate reader.

  • Causality: A true solution will not absorb or scatter light at 620 nm (OD ≈ 0.00). An inflection point where OD > 0.05 definitively indicates the formation of colloidal precipitates due to supersaturation[4]. This step self-validates the thermodynamic limit of your specific buffer system.

Step 4: HPLC Quantification (Optional but Recommended)

  • Action: Centrifuge the plate at 4,000 x g for 15 minutes to pellet precipitates. Extract the supernatant and quantify the dissolved Manozodil via High-Performance Liquid Chromatography (HPLC)[7].

Workflow Visualization

Below is the decision matrix for handling Manozodil solubilization based on your specific in vitro constraints.

Manozodil_Workflow Start Manozodil Free Base (Poor Aqueous Solubility) Decision1 Identify Assay Constraints Start->Decision1 CellBased Cell-Based Assay (Strict pH 7.4) Decision1->CellBased CellFree Cell-Free / Biochemical (Flexible pH < 6.0) Decision1->CellFree Action1 Dissolve in 100% DMSO Keep Final Conc < Intrinsic Limit CellBased->Action1 Action2 Acidify Buffer to pH 4.5 - 5.0 or use HCl Salt formulation CellFree->Action2 PrecipCheck Self-Validation: OD 620nm (Check for light scattering) Action1->PrecipCheck Action2->PrecipCheck Proceed Proceed with Experiment PrecipCheck->Proceed OD < 0.05

Decision matrix for Manozodil solubilization based on in vitro assay constraints.

References

  • 3-(4-Methylphenyl)
  • Source: benchchem.
  • Source: fiveable.
  • Source: ncbi.nlm.nih.gov (PMC)
  • Source: wuxiapptec.
  • Source: pubs.acs.org (Molecular Pharmaceutics)
  • Source: ncbi.nlm.nih.gov (PMC)

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to Validating Manozodil's Molecular Targets with CRISPR-Cas9

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a clinically validated therapeutic is fraught with challenges. A critical, and often precarious, step in thi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a clinically validated therapeutic is fraught with challenges. A critical, and often precarious, step in this journey is target validation.[1][2] A drug's efficacy and safety are inextricably linked to its molecular targets. Misidentifying these targets can lead to failed clinical trials and wasted resources. Manozodil, a vasodilator with a complex and not fully elucidated mechanism of action, presents a perfect case study for the imperative of robust target validation.

This guide provides an in-depth, experience-driven framework for definitively validating the molecular targets of Manozodil using the gold-standard gene-editing tool: CRISPR-Cas9. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating workflow from initial hypothesis to final phenotypic confirmation. Unlike transient methods such as RNA interference (RNAi), which often result in incomplete protein knockdown, CRISPR-Cas9 allows for the complete and permanent knockout of a target gene, providing unambiguous evidence of its role in the drug's mechanism of action.[3][4]

Part 1: Deconstructing Manozodil's Mechanism - Identifying Putative Targets

Manozodil is known to function as a direct vasodilator, a property it shares with other compounds that modulate vascular smooth muscle tone.[5] Its precise molecular interactions, however, remain a subject of investigation. The literature on similar vasodilators, such as Minoxidil and phosphodiesterase (PDE) inhibitors, provides a fertile ground for forming our initial hypotheses.

  • Hypothesis 1: Phosphodiesterase (PDE) Inhibition. Many vasodilators function by increasing intracellular levels of cyclic GMP (cGMP) or cyclic AMP (cAMP).[6] PDE enzymes degrade these second messengers. Inhibiting a specific PDE, such as PDE3A (a cGMP-inhibited phosphodiesterase), could be Manozodil's primary mechanism.[6][7]

  • Hypothesis 2: Potassium Channel Opening. Minoxidil, a well-known vasodilator and hair-growth stimulant, is understood to act by opening ATP-sensitive potassium (KATP) channels, leading to hyperpolarization and relaxation of smooth muscle cells.[8][9][10] Therefore, a subunit of this channel, such as KCNJ8 (Kir6.1) , is a plausible target.

  • Hypothesis 3: Androgen Receptor (AR) Modulation. Recent studies have surprisingly implicated vasodilator drugs in modulating the Androgen Receptor (AR) pathway.[11][12][13] Research has shown that Minoxidil can directly bind to and suppress AR-related functions.[13][14] This presents a compelling, non-canonical pathway to investigate for Manozodil.

These three putative targets—PDE3A, KCNJ8, and AR—provide a clear and diverse set of hypotheses to test.

Manozodil_Pathways cluster_cAMP Manozodil Manozodil PDE3A PDE3A Manozodil->PDE3A Inhibits? KCNJ8 KCNJ8 (KATP Channel) Manozodil->KCNJ8 Opens? AR Androgen Receptor (AR) Manozodil->AR Inhibits? AMP AMP PDE3A->AMP Hyperpolarization Hyperpolarization KCNJ8->Hyperpolarization AR_Signaling AR Signaling AR->AR_Signaling cAMP cAMP Vasodilation Vasodilation cAMP->Vasodilation Promotes Hyperpolarization->Vasodilation Promotes

Caption: Putative signaling pathways for Manozodil-induced vasodilation.

Part 2: The CRISPR-Cas9 Knockout Workflow: From Design to Validated Cell Line

The foundation of this validation strategy is the creation of clean, isogenic cell lines where each putative target gene is individually knocked out. This requires a meticulous, multi-stage process. For this study, a human vascular smooth muscle cell line (e.g., T/G HA-VSMC) is the most biologically relevant model.

Step 2.1: Guide RNA (sgRNA) Design and Selection

The success of any CRISPR experiment hinges on the design of the sgRNA, which directs the Cas9 nuclease to the correct genomic locus.[15][16] A poorly designed guide can lead to low editing efficiency or, more insidiously, off-target effects that confound downstream results.

Experimental Rationale: We will design multiple sgRNAs for each target gene. Testing several guides provides a crucial internal control; if different sgRNAs targeting the same gene produce the same phenotype, it significantly reduces the likelihood that the effect is due to an off-target mutation.

Protocol:

  • Obtain Target Gene Sequences: Retrieve the full coding sequences (CDS) for PDE3A, KCNJ8, and AR from the NCBI or Ensembl database.

  • Use a Validated Design Tool: Input the sequences into a reputable sgRNA design tool such as Benchling , Synthego's CRISPR Design Tool , or CHOPCHOP .[15][17][18][19] These tools predict on-target efficiency and potential off-target sites.

  • Selection Criteria:

    • Target Early Exons: Guides targeting the 5' end of the coding sequence are more likely to produce a frameshift mutation that results in a non-functional truncated protein.

    • High On-Target Score: Choose guides with high predicted efficiency scores (often >60).

    • Low Off-Target Score: Prioritize guides with minimal or no predicted off-target sites, especially within the coding regions of other genes.

  • Order or Synthesize: Procure the selected sgRNAs and a high-fidelity Cas9 nuclease. Using a ribonucleoprotein (RNP) complex (pre-complexed sgRNA and Cas9 protein) is often preferred over plasmid-based systems as it reduces the risk of off-target effects and Cas9 integration.[20][21]

Table 1: Example sgRNA Designs for Target Genes

Target Gene Exon Guide Sequence (5' -> 3') PAM On-Target Score
PDE3A 2 GCG​AAT​GTC​ATC​CGC​TTC​AAG AGG 81
PDE3A 3 GCA​TGA​GAA​GCT​GAA​GCA​GAC TGG 75
KCNJ8 1 GGT​GCA​GAA​GAA​GTT​CGC​CAA CGG 89
KCNJ8 1 GAT​CCT​GGT​GGC​GTT​CAA​GAA GGG 83
AR 2 GCT​GTT​CCT​CAT​GGC​GGT​GAG CGG 79
AR 3 GCA​GCT​GGC​TCT​AGT​CAT​CCT AGG 72

Note: Sequences are for illustrative purposes.

sgRNA_Design_Workflow Start Obtain Target Gene CDS Input Input Sequence into Design Tool (e.g., Benchling) Start->Input Analyze Analyze On-Target and Off-Target Scores Input->Analyze Analyze->Input Poor Scores Select Select Top 2-3 sgRNAs per Gene Analyze->Select High On-Target Low Off-Target Synthesize Synthesize sgRNA & Cas9 (Form RNP Complex) Select->Synthesize

Caption: Workflow for sgRNA design and selection.

Step 2.2: Generation and Isolation of Monoclonal Knockout Cell Lines

This phase requires precision and patience, as the goal is to isolate a single cell that has been correctly edited and expand it into a clonal population.

Protocol:

  • RNP Transfection: Transfect the vascular smooth muscle cells with the Cas9-sgRNA RNP complexes using a high-efficiency method like lipofection or electroporation.[20][22] Include a negative control (a non-targeting sgRNA) and a positive control (a guide targeting a non-essential gene like HPRT1).[23]

  • Single-Cell Cloning: 48-72 hours post-transfection, dilute the cells to a concentration of approximately 0.5-1 cell per 100 µL and plate into 96-well plates.[20] This method, known as limiting dilution, increases the probability that each growing colony originates from a single cell.

  • Colony Expansion: Monitor the plates for 2-3 weeks, allowing single cells to proliferate and form visible colonies.

  • Expansion and Cryopreservation: Once colonies are established, transfer them to larger vessels for expansion. Create a cryopreserved stock of each clonal line as early as possible. This is a critical step to safeguard against contamination or loss.

Step 2.3: The Self-Validating Knockout Confirmation

A knockout is not a knockout until it is proven to be one at both the genomic and protein levels. This two-tiered validation is non-negotiable for trustworthy results.

Protocol:

  • Genomic DNA Extraction: Harvest a portion of cells from each expanded clone. Extract genomic DNA.

  • PCR Amplification: Amplify the genomic region surrounding the sgRNA target site using PCR.

  • Sanger Sequencing: Sequence the PCR products. A successful knockout will result from insertions or deletions (indels) introduced by the cell's non-homologous end joining (NHEJ) repair pathway.[22][24] When analyzing the sequencing chromatograms, the presence of overlapping peaks after the target site indicates a mixed population of indels, confirming a successful edit.

  • Western Blot Analysis: This is the definitive functional validation. Lyse cells from the wild-type (WT) control and the sequence-confirmed knockout clones. Perform a Western blot using a high-quality, validated antibody against the target protein (PDE3A, KCNJ8, or AR). A true knockout clone will show a complete absence of the target protein band compared to the WT control.[24][25]

Validation_Workflow cluster_genomic Genomic Validation cluster_protein Protein Validation gDNA Extract Genomic DNA PCR PCR Amplify Target Locus gDNA->PCR Sanger Sanger Sequencing PCR->Sanger Result_gDNA Confirm Frameshift Indel Sanger->Result_gDNA Lysate Prepare Cell Lysate WB Western Blot Analysis Lysate->WB Result_Protein Confirm Absence of Protein WB->Result_Protein Start Expanded Clonal Cell Line Start->gDNA Start->Lysate Validated_KO Validated Knockout Line Result_gDNA->Validated_KO Result_Protein->Validated_KO

Caption: Two-tiered workflow for validating CRISPR-Cas9 knockout cell lines.

Part 3: Phenotypic Assays - Connecting Target to Function

With validated WT, PDE3A-KO, KCNJ8-KO, and AR-KO cell lines in hand, we can now directly test our hypotheses. The core principle is simple: if knocking out a gene prevents the drug from exerting its characteristic effect, that gene is the functional target.[26][27]

Protocol 3.1: Cell Viability Assay

First, we must determine if Manozodil has a baseline effect on cell proliferation or viability and whether this is target-dependent.

Methodology:

  • Cell Plating: Seed WT, PDE3A-KO, KCNJ8-KO, and AR-KO cells in 96-well plates.

  • Drug Treatment: Treat the cells with a range of Manozodil concentrations (e.g., from 1 nM to 100 µM) for 48-72 hours.

  • Viability Measurement: Use a colorimetric (MTT) or luminescent (CellTiter-Glo) assay to measure cell viability.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

Protocol 3.2: Functional Assay - Calcium Flux

Since vasodilation in smooth muscle is directly linked to a decrease in intracellular calcium ([Ca2+]), a calcium flux assay is a highly relevant functional readout.

Methodology:

  • Cell Loading: Load all cell lines with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence using a plate reader or fluorescence microscope.

  • Stimulation: Add a vasoconstrictor (e.g., Angiotensin II or Endothelin-1) to induce an increase in intracellular [Ca2+].

  • Manozodil Treatment: After the initial peak, add Manozodil and measure the change in fluorescence. An effective vasodilator should reduce the intracellular [Ca2+] back towards baseline.

  • Data Analysis: Quantify the percentage reduction in the [Ca2+] signal after Manozodil treatment for each cell line.

Comparative Data Summary

The results from these assays will allow for a direct comparison between the knockout lines. The data below are hypothetical but illustrate a clear, interpretable outcome.

Table 2: Hypothetical Viability Assay Results

Cell Line Manozodil IC50 (µM) Interpretation
Wild-Type (WT) 25.4 Baseline sensitivity
PDE3A-KO > 100 Resistant
KCNJ8-KO 23.9 Sensitive (similar to WT)

| AR-KO | 28.1 | Sensitive (similar to WT) |

Table 3: Hypothetical Calcium Flux Assay Results

Cell Line % Reduction in [Ca2+] Signal by Manozodil Interpretation
Wild-Type (WT) 45.2% Robust drug effect
PDE3A-KO 3.1% No significant drug effect
KCNJ8-KO 42.8% Drug effect maintained

| AR-KO | 48.5% | Drug effect maintained |

Part 4: Interpretation, Comparison, and Alternative Approaches

Synthesizing the Evidence: The hypothetical data presented in Tables 2 and 3 point to a single, unambiguous conclusion. The PDE3A-KO cell line, and only this line, becomes resistant to the effects of Manozodil in both viability and functional calcium flux assays. This strongly indicates that PDE3A is the primary molecular target through which Manozodil exerts its physiological effects in this cellular context. The sensitivity of the KCNJ8-KO and AR-KO lines serves as a powerful negative control, effectively ruling them out as the primary targets.

Comparison with Other Target Validation Methods:

  • RNA Interference (RNAi): While useful, RNAi only achieves transient knockdown of the target protein. Residual protein can often be sufficient for function, leading to ambiguous results or false negatives. CRISPR knockout provides a complete, all-or-nothing result.[3]

  • Small Molecule Inhibitors/Probes: Using a known inhibitor for a putative target can be informative, but the result is only as good as the inhibitor's specificity. Many chemical probes have off-target effects that can confound interpretation.[27] CRISPR is genetically precise, targeting only the gene of interest.

  • CRISPRi/a: For targets where a full knockout might be lethal to the cell, CRISPR interference (CRISPRi) or activation (CRISPRa) can be used to reversibly down- or up-regulate gene expression, respectively. These methods provide a tunable approach to target validation and are excellent complementary tools.

Conclusion

The convergence of precision gene editing with rigorous phenotypic analysis provides an unparalleled platform for drug target validation. By creating a panel of isogenic knockout cell lines, we can systematically and definitively test hypotheses about a compound's mechanism of action. This guide has outlined a comprehensive, self-validating workflow that moves from in-silico design to conclusive functional data. Applying this CRISPR-Cas9-based strategy not only validates Manozodil's primary target but also builds a high degree of confidence necessary to advance a drug candidate through the development pipeline, ultimately increasing the probability of success in the clinic.[4]

References

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  • Starace, M., et al. (2024). Minoxidil: A Comprehensive Review of its Mechanism, Efficacy, Safety in Treating Hair Disorders. International Journal of Trichology. [Link]

  • Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth. British Journal of Dermatology. [Link]

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  • Addgene. (2022, November 3). CRISPR 101: Validating Your Genome Edit. Addgene Blog. [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Biocompare. [Link]

  • Today's Clinical Lab. (2021, November 24). Exploring Alternatives to CRISPR Gene Editing Techniques. Today's Clinical Lab. [Link]

  • Figg, W. D. (2009). Phenotypic Approach to Drug Discovery. Cancer Biology & Therapy. [Link]

  • Eurofins Discovery. Gene Expression as a Cellular Phenotypic Assay in Drug Discovery. Eurofins Discovery. [Link]

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  • Synthego. (2025, August 26). Alternatives to CRISPR-Cas9: Nucleases for Next-Gen Therapy. Synthego. [Link]

  • Shen, Y., et al. (2023). New Target for Minoxidil in the Treatment of Androgenetic Alopecia. Drug Design, Development and Therapy. [Link]

  • Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth. Semantic Scholar. [Link]

  • Crown Bioscience. (2025, April 17). Reliable Alternatives for Drug Discovery: Questions and Answers. Crown Bioscience Blog. [Link]

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Comparative

A Comparative Preclinical Guide to Benzothiazole Derivatives: Manozodil, Riluzole, and Pramipexole

The benzothiazole scaffold, a fusion of benzene and thiazole rings, represents a "privileged structure" in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent pharmacological activities.[...

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Author: BenchChem Technical Support Team. Date: April 2026

The benzothiazole scaffold, a fusion of benzene and thiazole rings, represents a "privileged structure" in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent pharmacological activities.[1] These derivatives have been successfully developed into therapeutics for a range of conditions, from neurodegenerative diseases to cancer.[1][2][3] This guide provides an in-depth, objective comparison of three key benzothiazole derivatives that exemplify the scaffold's versatility: Manozodil, a potent vasodilator; Riluzole, a neuroprotective agent; and Pramipexole, a dopamine agonist. By examining the preclinical data and underlying mechanisms, we aim to provide researchers, scientists, and drug development professionals with a clear, comparative framework to inform future discovery and application.

Section 1: The Benzothiazole Scaffold: A Foundation for Diverse Bioactivity

The unique arrangement of nitrogen and sulfur atoms within the benzothiazole core allows for extensive chemical modification, leading to compounds that can interact with a wide array of biological targets.[1][4] This structural versatility is the primary reason for the broad spectrum of activities observed, including neuroprotection, anticonvulsant effects, dopamine agonism, and vasodilation.[2][3][5] This guide will focus on three distinct, clinically relevant pharmacological classes originating from this single scaffold.

Part I: Comparative Analysis of Mechanism and Preclinical Efficacy

This section deconstructs the distinct preclinical profiles of Manozodil, Riluzole, and Pramipexole, focusing on their primary mechanisms of action and the experimental data that supports them.

Manozodil: The Vasodilator

Manozodil is a potent arteriolar vasodilator that operates by opening ATP-sensitive potassium channels (K-ATP) in vascular smooth muscle cells.[6][7][8] This mechanism is shared with the well-known drug Minoxidil, which is also a powerful vasodilator.[7][9] The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This change in membrane potential inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of extracellular calcium and leading to smooth muscle relaxation and vasodilation.[6][9]

The primary consequence of this action is a reduction in peripheral vascular resistance, making it a powerful agent for lowering blood pressure.[8] Preclinical studies focus on quantifying this effect, typically through ex vivo and in vivo models.

Riluzole: The Neuroprotectant

Riluzole is the first and only FDA-approved drug to demonstrate a modest survival benefit in Amyotrophic Lateral Sclerosis (ALS), a devastating motor neuron disease.[4][10] Its neuroprotective effects are primarily attributed to the modulation of glutamatergic neurotransmission, which, in excess, can lead to excitotoxicity and neuronal death—a key pathological process in neurodegenerative diseases.[11][12]

Riluzole's mechanism is multifaceted:

  • Inhibition of Glutamate Release: It blocks voltage-gated sodium channels on presynaptic nerve terminals, which reduces neuronal excitability and decreases the release of glutamate.[11][13]

  • Postsynaptic Receptor Blockade: It can non-competitively block N-methyl-D-aspartate (NMDA) and kainate receptors, preventing the excitotoxic cascade triggered by excessive glutamate binding.[11][12][14]

  • Enhancement of Glutamate Uptake: Some studies suggest Riluzole can facilitate the reuptake of glutamate by astrocytes, clearing it from the synapse.[13][15]

Numerous preclinical studies have validated its neuroprotective potential in models of ALS, spinal cord injury, and cerebral ischemia.[12][15][16][17]

Pramipexole: The Dopamine Agonist

Pramipexole is a non-ergoline benzothiazole derivative used in the management of Parkinson's disease (PD).[5][18][19] Its therapeutic effect stems from its activity as a dopamine agonist with high selectivity for the D2 subfamily of dopamine receptors (D2, D3, D4).[18][20] Notably, Pramipexole exhibits a preferential affinity for the D3 receptor subtype, which is 5- to 10-fold higher than for the D2 or D4 subtypes.[5][21][22]

The loss of dopaminergic neurons in the substantia nigra is the primary cause of motor symptoms in PD. By directly stimulating postsynaptic D2 and D3 receptors in the striatum, Pramipexole mimics the action of dopamine, thereby compensating for the endogenous dopamine deficiency and improving motor control.[5][20] Its preferential binding to D3 receptors, which are concentrated in the mesolimbic pathways, may also contribute to its observed antidepressant effects in some patients.[20][23][24] Preclinical studies in animal models of PD have consistently demonstrated its ability to ameliorate parkinsonian motor deficits.[5]

Comparative Data Summary

The following tables provide a side-by-side comparison of these three derivatives based on their mechanisms and preclinical receptor binding affinities.

Table 1: Comparison of Primary Mechanisms of Action

Compound Primary Mechanism of Action Therapeutic Class Key Molecular Target(s)
Manozodil Opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, causing hyperpolarization and vasodilation.[6][8]VasodilatorATP-sensitive K+ channels
Riluzole Inhibits presynaptic glutamate release and blocks postsynaptic NMDA/kainate receptors, reducing excitotoxicity.[11][12][13]NeuroprotectantVoltage-gated Na+ channels, NMDA/Kainate receptors
Pramipexole Full agonist at D2-like dopamine receptors with high preferential affinity for the D3 subtype.[5][18][20]Dopamine AgonistDopamine D2, D3, and D4 receptors

Table 2: Preclinical Receptor Binding Affinities (Ki, nM)

Compound Primary Target Affinity (Ki, nM) Secondary/Other Targets Affinity (Ki, nM)
Riluzole Voltage-gated Na+ channels(Activity-dependent block)NMDA/Kainate Receptors(Non-competitive antagonism)
Pramipexole Dopamine D3 Receptor0.5[22]Dopamine D2 Receptor3.9[22]
Dopamine D4 Receptor(17-fold less than D3)[21]
Other Benzothiazoles Dopamine D2 Receptor2.8 (Compound 9)[25][26]Dopamine D3 Receptor3.0 (Compound 9)[25][26]
Dopamine D4 Receptor(Various, e.g., 16a)[27][28]
Histamine H3 Receptor12 (Compound 4b)[14]AChE/BuChE/MAO-B(IC50 in µM range)[14]

Part II: Foundational Experimental Protocols

To ensure scientific integrity and reproducibility, the protocols used to characterize these compounds must be robust and well-validated. This section details the standard preclinical workflows for assessing vasodilation and neuroprotection.

Protocol: Ex Vivo Assessment of Vasodilation via Wire Myography

This protocol describes the use of a wire myograph to measure the isometric tension of isolated small arteries, providing a direct assessment of a compound's vasodilatory properties.[29][30][31][32]

Objective: To determine the concentration-response relationship of Manozodil-induced relaxation in pre-constricted arterial segments.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize the experimental animal (e.g., rat or mouse) according to approved institutional guidelines.

    • Isolate a resistance artery (e.g., mesenteric or thoracic aorta) and place it in ice-cold physiological salt solution (PSS).[30]

    • Under a dissecting microscope, carefully clean the artery of surrounding adipose and connective tissue.

    • Cut the artery into small rings (approx. 2-3 mm in length).

  • Mounting the Vessel:

    • Mount the arterial ring onto two fine stainless-steel wires within the chamber of a wire myograph system.[29]

    • One wire is attached to a force transducer, and the other to a micrometer, allowing for precise control of tension.

    • Submerge the mounted vessel in the myograph chamber containing PSS, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.[30]

  • Equilibration and Viability Check:

    • Allow the vessel to equilibrate for 60-90 minutes under a predetermined resting tension.

    • Perform a "wake-up" protocol by stimulating the vessel with a high-potassium solution (e.g., 60 mM KCl) to confirm its contractile viability.

    • Wash the vessel with PSS to return to baseline tension.

    • Assess endothelial integrity by pre-constricting with an alpha-agonist like Phenylephrine (PE, e.g., 1 µM) and then inducing relaxation with Acetylcholine (ACh, e.g., 10 µM). A robust relaxation confirms a healthy endothelium.

  • Experimental Procedure:

    • Pre-constrict the vessel to approximately 80% of its maximum response using a vasoconstrictor (e.g., Phenylephrine).

    • Once a stable contraction plateau is reached, add Manozodil in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM).

    • Record the relaxation response at each concentration until a maximal effect is observed or the concentration range is exhausted.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-constriction induced by Phenylephrine.

    • Plot the concentration-response curve and calculate the EC50 (the concentration required to produce 50% of the maximal relaxation).

Protocol: In Vivo Neuroprotection in a Murine MCAO Stroke Model

The Middle Cerebral Artery Occlusion (MCAO) model is a gold standard for inducing focal cerebral ischemia, mimicking human stroke.[33][34][35] This protocol is used to evaluate the neuroprotective efficacy of agents like Riluzole.

Objective: To assess whether Riluzole administration reduces infarct volume and improves neurological outcomes following transient focal cerebral ischemia.

Methodology:

  • Pre-Surgical Preparation:

    • Anesthetize a mouse (e.g., C57BL/6) with isoflurane or a ketamine/xylazine cocktail.[33] Maintain body temperature at 37°C using a heating pad.

    • Place the animal in a supine position and make a midline neck incision to expose the common carotid artery (CCA).

  • Middle Cerebral Artery Occlusion:

    • Carefully dissect the CCA and isolate the external carotid artery (ECA) and internal carotid artery (ICA).[33]

    • Ligate the distal end of the ECA. Place a temporary ligature around the CCA.

    • Make a small incision in the ECA and insert a silicon-coated monofilament (e.g., 6-0 nylon).[34]

    • Advance the filament through the ICA until it occludes the origin of the middle cerebral artery (MCA), typically 9-10 mm from the carotid bifurcation.[35] A drop in cerebral blood flow, monitored by Laser Doppler Flowmetry, confirms successful occlusion.[36]

  • Ischemia and Drug Administration:

    • Maintain the occlusion for a defined period (e.g., 60 minutes for transient MCAO).

    • Administer Riluzole or vehicle control (e.g., via intraperitoneal injection) at a predetermined time point (e.g., immediately before reperfusion).

  • Reperfusion and Recovery:

    • After the ischemic period, gently withdraw the filament to allow for reperfusion of the MCA territory.[34]

    • Suture the neck incision and allow the animal to recover in a heated cage. Provide post-operative analgesia and hydration.[34]

  • Post-Operative Assessment (24-48 hours):

    • Neurological Scoring: Evaluate motor deficits using a standardized neurological scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

    • Infarct Volume Measurement:

      • Humanely euthanize the animal and harvest the brain.

      • Slice the brain into 1-2 mm coronal sections.[34]

      • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC).[34][35]

      • Healthy, viable tissue will stain red, while the infarcted (ischemic) tissue remains white.

      • Image the slices and use software to quantify the infarct volume as a percentage of the total brain volume.

  • Data Analysis:

    • Compare the mean infarct volume and neurological scores between the Riluzole-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in infarct size and/or neurological deficit indicates a neuroprotective effect.

Part III: Visualization of Pathways and Workflows

Diagrams

Manozodil_Vasodilation Manozodil Manozodil K_ATP ATP-Sensitive K+ Channel (in Vascular Smooth Muscle) Manozodil->K_ATP Activates K_efflux K+ Efflux K_ATP->K_efflux Opens to cause Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-Gated Ca2+ Channels Hyperpolarization->Ca_channel Inhibits Opening Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Riluzole_Neuroprotection cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Riluzole Riluzole Na_Channel Voltage-Gated Na+ Channel Riluzole->Na_Channel Glutamate_Release Glutamate Release Na_Channel->Glutamate_Release NMDA_Receptor NMDA/Kainate Receptor Glutamate_Release->NMDA_Receptor Excitotoxicity Excitotoxicity & Neuronal Death Riluzole2 Riluzole Riluzole2->NMDA_Receptor

Wire_Myography_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissect 1. Dissect Artery Clean 2. Clean Connective Tissue Dissect->Clean Cut 3. Cut into 2-3mm Rings Clean->Cut Mount 4. Mount on Myograph Wires Cut->Mount Equilibrate 5. Equilibrate (37°C, 95% O2) Mount->Equilibrate Viability 6. Viability Check (KCl, ACh) Equilibrate->Viability PreConstrict 7. Pre-constrict (Phenylephrine) Viability->PreConstrict AddDrug 8. Add Compound (Cumulative Doses) PreConstrict->AddDrug Record 9. Record Relaxation AddDrug->Record Plot 10. Plot Concentration- Response Curve Record->Plot Calculate 11. Calculate EC50 Plot->Calculate

MCAO_Workflow cluster_surgery Surgical Procedure cluster_assessment Post-Op Assessment (24-48h) Anesthetize 1. Anesthetize Animal Expose 2. Expose Carotid Artery Anesthetize->Expose Occlude 3. Insert Filament to Occlude MCA (Confirm with LDF) Expose->Occlude Administer 4. Administer Drug/Vehicle Occlude->Administer Reperfuse 5. Withdraw Filament (Reperfusion) Administer->Reperfuse Recover 6. Suture and Recover Reperfuse->Recover NeuroScore 7. Neurological Scoring Recover->NeuroScore Harvest 8. Harvest Brain NeuroScore->Harvest TTC_Stain 9. TTC Staining Harvest->TTC_Stain Quantify 10. Quantify Infarct Volume TTC_Stain->Quantify

Conclusion

The benzothiazole scaffold is a testament to the power of a privileged structure in generating pharmacologically diverse and clinically significant molecules. By comparing Manozodil, Riluzole, and Pramipexole, we see how modifications to this core can yield compounds that act as vasodilators, neuroprotectants, or dopamine agonists. Manozodil's utility lies in its direct action on vascular smooth muscle via K-ATP channels, offering a clear mechanism for blood pressure reduction. In contrast, Riluzole and Pramipexole demonstrate the scaffold's ability to interact with complex central nervous system targets. Riluzole mitigates neuronal damage by modulating the delicate balance of glutamate, while Pramipexole substitutes for a critical neurotransmitter deficiency in Parkinson's disease.

This guide highlights the distinct preclinical profiles of these agents, underpinned by robust experimental methodologies. For researchers in drug discovery, this comparative analysis underscores the vast potential that remains within the benzothiazole chemical space for developing novel, targeted therapies for a wide range of human diseases.[1][37]

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Riluzole? Retrieved from [Link]

  • Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology, 47(4 Suppl 2), S233-S241. Retrieved from [Link]

  • Wikipedia. (n.d.). Riluzole. Retrieved from [Link]

  • Wang, H., et al. (2021). Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review). International Journal of Oncology, 59(6), 1-1. Retrieved from [Link]

  • Cifra, A., et al. (2018). Riluzole attenuates the efficacy of glutamatergic transmission by interfering with the size of the readily releasable neurotransmitter pool. Neuropharmacology, 143, 38-48. Retrieved from [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). Riluzole. Retrieved from [Link]

  • Mierau, J., & Schingnitz, G. (2000). Pre-clinical studies of pramipexole: clinical relevance. European Journal of Neurology, 7(s3), 27-36. Retrieved from [Link]

  • Wu, Y., et al. (2013). Riluzole as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside. Journal of Neurotrauma, 30(2), 97-104. Retrieved from [Link]

  • Ayati, A., et al. (2012). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 215-227. Retrieved from [Link]

  • Andrews, J. A., et al. (2020). Real-world evidence of riluzole effectiveness in treating amyotrophic lateral sclerosis. Amyotrophic Lateral Sclerosis and Frontotemporal Degeneration, 21(7-8), 509-521. Retrieved from [Link]

  • Piercey, M. F. (1998). Clinical - Ovid. Clinical Neuropharmacology, 21(3), 141-151. Retrieved from [Link]

  • Mierau, J. (1997). Mechanisms of action of pramipexole: Effects on receptors. ResearchGate. Retrieved from [Link]

  • Kuriakose, M., & Younger, D. S. (2016). Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice. Journal of Visualized Experiments, (116), 54693. Retrieved from [Link]

  • Alzheimer's Drug Discovery Foundation. (2025, August 27). Riluzole. Retrieved from [Link]

  • Kumar, P., et al. (2016). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Pharmacology and Pharmacotherapeutics, 7(2), 91-95. Retrieved from [Link]

  • Hassan, G. S., et al. (2017). Synthesis, molecular properties estimations, and dual dopamine D2 and D3 receptor activities of benzothiazole-based ligands. Frontiers in Chemistry, 5, 64. Retrieved from [Link]

  • Bio-protocol. (n.d.). 3.2.3. Wire Myography. Retrieved from [Link]

  • Abuelizz, H. A., et al. (2022). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957-1971. Retrieved from [Link]

  • Hassan, G. S., et al. (2017). Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. Frontiers in Chemistry, 5. Retrieved from [Link]

  • Rascol, O. (2009). Pramipexole in the management of Parkinson's... : Aging Health - Ovid. Aging Health, 5(1), 69-81. Retrieved from [Link]

  • Nakajima, S., et al. (2013). Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457. PLoS ONE, 8(3), e55315. Retrieved from [Link]

  • Cudkowicz, M. E., et al. (2007). Neuroprotective agents for clinical trials in ALS. Neurology, 69(17), 1678-1685. Retrieved from [Link]

  • Wikipedia. (n.d.). Pramipexole. Retrieved from [Link]

  • Knezl, V., et al. (2015). Benzothiazoles - scaffold of interest for CNS targeted drugs. Current Medicinal Chemistry, 22(1), 1-23. Retrieved from [Link]

  • Nakajima, S., et al. (2011). Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using. PLOS ONE, 6(3), e17723. Retrieved from [Link]

  • Dooley, M., & Markham, A. (1998). Pramipexole. A review of its use in the management of early and advanced Parkinson's disease. Drugs & Aging, 12(6), 495-514. Retrieved from [Link]

  • JoVE. (2023, November 30). Establishing dMCAO Model in Mice. Retrieved from [Link]

  • Bennett, J. P., & Piercey, M. F. (1999). Pramipexole--a new dopamine agonist for the treatment of Parkinson's disease. Journal of the Neurological Sciences, 163(1), 25-31. Retrieved from [Link]

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  • Boateng, C. A., et al. (2023). Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. Journal of Medicinal Chemistry, 66(18), 12793-12811. Retrieved from [Link]

  • Knezl, V., et al. (2015). Benzothiazoles - Scaffold of Interest for CNS Targeted Drugs. Current Medicinal Chemistry, 22(1), 2-23. Retrieved from [Link]

  • Ono, M., et al. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. ACS Chemical Neuroscience, 8(6), 1237-1244. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effects of the Potassium Channel Opener Minoxidil on Renal Electrolytes Transport in the Loop of Henle. Retrieved from [Link]

  • Keck, T. M., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3722-3740. Retrieved from [Link]

  • Dooley, M., & Markham, A. (1998). Pramipexole. A review of its use in the management of early and advanced Parkinson's disease. Drugs & Aging, 12(6), 495-514. Retrieved from [Link]

  • Siddiqui, N., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 21(3), 296. Retrieved from [Link]

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  • Gagoria, J., et al. (2015). Anticonvulsant and neurological profile of benzothiazoles: a mini-review. Central Nervous System Agents in Medicinal Chemistry, 15(1), 11-16. Retrieved from [Link]

  • Tureen, M., et al. (2021). Modified Middle Cerebral Artery Occlusion Model Provides Detailed Intraoperative Cerebral Blood Flow Registration and Improves Neurobehavioral Evaluation. Journal of Visualized Experiments, (170), e62376. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). A Guide to Wire Myography. Retrieved from [Link]

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  • Boateng, C. A., et al. (2023). Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. Journal of Medicinal Chemistry, 66(18), 12793-12811. Retrieved from [Link]

  • artgerecht. (n.d.). Potassium Channel Openers: Mechanism, Uses & Drugs. Retrieved from [Link]

  • UMass Chan Medical School. (n.d.). Wire Myography. Retrieved from [Link]

  • Digital Commons @ the Georgia Academy of Science. (n.d.). biological effects of benzothiazole derivatives: als cells and the effects of the tdp-43 protein. Retrieved from [Link]

  • Edwards, G., & Weston, A. H. (1993). The pharmacology of the potassium channel openers. Cardiovascular Drugs and Therapy, 7 Suppl 3, 589-597. Retrieved from [Link]

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Validation

Cross-Validation of Manozodil Binding Assays: Surface Plasmon Resonance vs. Orthogonal Techniques

Executive Summary & Mechanistic Context In the landscape of cardiovascular and neurological drug discovery, characterizing the binding profile of small-molecule vasodilators like Manozodil (4,5,6,7-Tetrahydro-N,2-dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In the landscape of cardiovascular and neurological drug discovery, characterizing the binding profile of small-molecule vasodilators like Manozodil (4,5,6,7-Tetrahydro-N,2-dimethyl-5-benzothiazolemethanamine) demands uncompromising analytical rigor [1]. Manozodil exerts its primary pharmacological effect by targeting cellular ion channels—specifically, acting as an opener of ATP-sensitive potassium ( KATP​ ) channels via the SUR2B regulatory subunit [2].

To accurately profile its pharmacological efficacy, we must quantify its binding affinity ( KD​ ) and kinetics ( kon​ , koff​ ). While Surface Plasmon Resonance (SPR) remains the gold standard for label-free kinetic analysis, small molecules (Manozodil MW ~196.31 Da) inherently produce low signal-to-noise ratios. A common pitfall in assay development is accepting SPR data in isolation. As a best practice, I mandate a cross-validation framework. If SPR provides the "how fast" ( kon​ , koff​ ), orthogonal techniques like Isothermal Titration Calorimetry (ITC) provide the "why" ( ΔH , ΔS ), and Ligand Binding Assays (LBAs) ensure physiological relevance [3].

G Manozodil Manozodil (Small Molecule) SUR2B SUR2B Subunit (Target Receptor) Manozodil->SUR2B High-Affinity Binding Kir61 Kir6.1 Subunit (Pore-forming) SUR2B->Kir61 Allosteric Modulation K_efflux Potassium (K+) Efflux Hyperpolarization Kir61->K_efflux Channel Activation Vasodilation Vascular Smooth Muscle Relaxation K_efflux->Vasodilation Physiological Response

Fig 1: Manozodil binding to the SUR2B regulatory subunit, inducing vasodilation.

Core Technology Comparison

When designing a binding assay for a lipophilic small molecule, no single technology provides a complete picture. The table below outlines how SPR compares with alternative methodologies for Manozodil characterization.

Analytical TechniquePrimary Data OutputSensitivity / Mass LimitThroughputKey Advantage for Manozodil
Surface Plasmon Resonance (SPR) Kinetics ( kon​ , koff​ ), Affinity ( KD​ )High / >100 DaMedium-HighReal-time kinetic profiling; identifies fast-on/fast-off binding behavior.
Isothermal Titration Calorimetry (ITC) Thermodynamics ( ΔH , ΔS ), Affinity ( KD​ )Low / NoneLowTrue in-solution binding; eliminates immobilization artifacts.
Biolayer Interferometry (BLI) Kinetics, AffinityModerate / >150 DaHighFluidics-free system; highly tolerant to crude samples and DMSO.
Radioligand Binding Assay (RBA) Affinity ( Ki​ , KD​ ), Bmax​ Extremely High / NoneHighGold standard for membrane-bound receptor quantification [4].

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows detail the causality behind experimental choices, ensuring that the data generated represents true biomolecular interaction rather than artifactual noise.

Workflow Target Target Protein Prep (SUR2B Purification) SPR SPR Assay (Kinetics: kon, koff) Target->SPR ITC ITC Assay (Thermodynamics: ΔH, ΔS) Target->ITC BLI BLI Assay (High-Throughput Screen) Target->BLI Data Global Data Integration (Cross-Validation) SPR->Data Kinetic Rates ITC->Data Binding Enthalpy BLI->Data Relative Affinity

Fig 2: Cross-validation workflow integrating SPR, ITC, and BLI for binding analysis.

Protocol 1: High-Resolution SPR Kinetic Assay

Objective: Determine the binding kinetics of Manozodil to the immobilized SUR2B receptor subunit.

  • Ligand Immobilization (The "Why"): Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject recombinant SUR2B diluted in 10 mM Sodium Acetate (pH 4.5) to achieve a strictly low immobilization level (~150-200 RU). Causality: High ligand density causes steric hindrance and mass transport limitation (MTL), artificially depressing the kon​ rate.

  • Buffer Preparation & Solvent Correction: Because Manozodil is lipophilic, prepare the running buffer (e.g., PBS-P+) with 5% DMSO. Causality: You must create a 4.5% to 5.5% DMSO calibration curve. Small molecules produce tiny RU shifts; without solvent correction, the bulk refractive index mismatch between the running buffer and the injected sample will completely mask the binding signal.

  • Analyte Titration (Single-Cycle Kinetics): Inject Manozodil in a 5-point concentration series (e.g., 0.1 nM to 10 nM) without regeneration steps between injections. Causality: Small molecules often exhibit fast-off rates. Single-cycle kinetics avoids harsh regeneration buffers that degrade the SUR2B surface over time.

  • Self-Validation Step (Flow-Rate Dependence Test): Perform a test by injecting the middle concentration at 30, 50, and 75 µL/min. Causality: If the observed kon​ remains constant across all speeds, the system is kinetically limited (valid data). If the binding rate increases with flow rate, the system is diffusion-limited (MTL), requiring further assay optimization.

Protocol 2: Orthogonal Validation via ITC

Objective: Confirm the SPR-derived KD​ and elucidate the thermodynamic driving forces ( ΔH , −TΔS ).

  • Rigorous Sample Dialysis: Dialyze the SUR2B protein extensively against the exact assay buffer (PBS, 5% DMSO). Causality: ITC measures heat changes down to the microcalorie. Any buffer mismatch between the syringe (Manozodil) and the cell (SUR2B) will result in massive heats of dilution, obliterating the binding isotherm.

  • Titration Execution: Load 300 µM Manozodil into the syringe and 30 µM SUR2B into the sample cell. Perform 20 injections of 2 µL each at 25°C, with a reference power of 5 µcal/s and a stirring speed of 750 rpm.

  • Self-Validation Step (Background Subtraction): Perform a control titration of Manozodil into a buffer-only cell. Causality: This quantifies the heat generated simply by diluting Manozodil into the buffer. Subtracting this background from the primary data ensures the calculated Enthalpy ( ΔH ) is purely derived from the Manozodil-SUR2B binding event.

Data Interpretation & Expert Insights

When cross-validating Manozodil assays, discrepancies between SPR and ITC are common and highly informative. If SPR reports a significantly tighter KD​ than ITC, it is frequently due to non-specific binding to the dextran matrix of the SPR chip—a common artifact with lipophilic amines like Manozodil. In such cases, adding a blocking agent like BSA or utilizing a PEG-coated sensor chip can reduce non-specific interactions, thereby aligning the SPR kinetics with the true thermodynamic affinity measured by ITC [3].

By treating assay development not as a checklist, but as an interconnected system of physical chemistry principles, we ensure that the pharmacological data driving drug development is both highly accurate and deeply trustworthy.

References

  • Minoxidil - StatPearls (Vasodilator Mechanism of Action) National Center for Biotechnology Information (NCBI) URL:[Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results SwordBio URL: [Link]

  • BindingDB PrimarySearch - Affinity Data Standards BindingDB URL:[Link]

Comparative

Comparative structural analysis of Manozodil and its active moieties

Comparative Structural Analysis and Pharmacodynamics of Manozodil vs. Minoxidil: A Technical Guide for K_ATP Channel Openers In the landscape of cardiovascular pharmacology, potassium channel openers (KCOs) represent a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Structural Analysis and Pharmacodynamics of Manozodil vs. Minoxidil: A Technical Guide for K_ATP Channel Openers

In the landscape of cardiovascular pharmacology, potassium channel openers (KCOs) represent a potent class of vasodilators. As a Senior Application Scientist, I frequently evaluate investigational compounds against established clinical benchmarks to determine their viability for pipeline advancement. This guide provides an objective, in-depth comparative structural and functional analysis of the investigational vasodilator Manozodil against the gold-standard Minoxidil , focusing on molecular causality and self-validating experimental methodologies.

Structural Deconstruction and the Active Moiety Advantage

To understand the pharmacodynamic differences between these two agents, we must first deconstruct their chemical scaffolds and identify their true active moieties.

Manozodil (CAS: 77528-67-7) is a structurally distinct investigational vasodilator characterized by a 4,5,6,7-tetrahydro-1,3-benzothiazole core ()[1]. Unlike many traditional KCOs, it features a secondary amine (methylaminomethyl group) at the 5-position, creating a defined stereocenter ()[2]. While often synthesized as a racemic hydrochloride salt, its active moiety is the enantiomerically pure (S)-Manozodil free base ()[3].

Conversely, Minoxidil is a piperidinopyrimidine derivative containing an N-oxide group. Crucially, Minoxidil is a prodrug. It exhibits virtually no direct action on vascular smooth muscle in vitro until it undergoes hepatic or follicular sulfation by the enzyme SULT1A1 to form Minoxidil sulfate —its true active moiety.

The Causality of Efficacy: The structural requirement for metabolic activation in Minoxidil introduces significant inter-patient variability due to polymorphic SULT1A1 expression. Manozodil’s ability to act directly as a free base circumvents this enzymatic bottleneck, theoretically offering more predictable pharmacokinetics and consistent vasorelaxation.

Table 1: Structural and Physicochemical Comparison
ParameterManozodilMinoxidil
IUPAC Name 4,5,6,7-Tetrahydro-N,2-dimethyl-5-benzothiazolemethanamine6-(1-Piperidinyl)-2,4-pyrimidinediamine 3-oxide
Core Scaffold TetrahydrobenzothiazolePyrimidine N-oxide
CAS Number 77528-67-738304-91-5
Molecular Formula C10H16N2SC9H15N5O
Molecular Weight 196.31 g/mol 209.25 g/mol
Active Moiety (S)-Manozodil (Free Base)Minoxidil Sulfate (Metabolite)
Stereochemistry Chiral (Racemic or (S)-enantiomer)Achiral
Metabolic Activation Not required (Direct acting)Required (SULT1A1 Sulfotransferase)

Mechanistic Causality: K_ATP Channel Activation

Both compounds belong to the pharmacological class of vasodilators operating via the opening of ATP-sensitive potassium channels (K_ATP) ()[4], specifically the SUR2B/Kir6.1 subtype found in vascular smooth muscle, as classified by the WHO INN stem system ()[5].

Binding of the active moiety to the sulfonylurea receptor (SUR2B) subunit induces a conformational change that opens the Kir6.1 pore. The resulting potassium efflux hyperpolarizes the cell membrane, which subsequently closes voltage-dependent calcium channels (VDCCs). The drop in intracellular calcium dictates the ultimate physiological response: smooth muscle relaxation.

Pathway Manozodil Manozodil (Active Moiety) KATP SUR2B/Kir6.1 K_ATP Channel (Vascular Smooth Muscle) Manozodil->KATP Direct Binding Minoxidil Minoxidil Sulfate (Active Metabolite) Minoxidil->KATP Direct Binding Efflux Potassium (K+) Efflux KATP->Efflux Hyperpol Membrane Hyperpolarization Efflux->Hyperpol VDCC Closure of L-type Voltage-Dependent Ca2+ Channels Hyperpol->VDCC Relax Smooth Muscle Relaxation (Vasodilation) VDCC->Relax Decreased Intracellular Ca2+

Mechanistic pathway of K_ATP channel-mediated vasodilation by Manozodil and Minoxidil sulfate.

Self-Validating Experimental Methodologies

To objectively compare the performance of these compounds, we must design assays that isolate the specific mechanism of action. A robust experimental protocol cannot merely measure an endpoint; it must be a self-validating system that proves how the endpoint was achieved.

Protocol Prep 1. Tissue Prep Rat Aortic Rings Equil 2. Equilibration Krebs Buffer Prep->Equil Contract 3. Pre-contraction Phenylephrine Equil->Contract Block 4. Antagonist ± Glibenclamide Contract->Block Parallel Control Dose 5. Dosing Cumulative Drug Contract->Dose Direct Assay Block->Dose Measure 6. Acquisition Isometric Tension Dose->Measure

Self-validating organ bath workflow for assessing direct smooth muscle vasorelaxation.

Protocol 1: Isometric Tension Recording (Functional Assay)

Objective: Quantify direct vasorelaxation efficacy while ruling out off-target endothelial effects.

  • Tissue Preparation & Endothelial Denudation: Isolate thoracic aortic rings from Sprague-Dawley rats. Causality check: Mechanically denude the endothelium by gently rubbing the intimal surface. This is critical; it eliminates endothelial nitric oxide synthase (eNOS)-dependent vasodilation, ensuring any observed relaxation is strictly due to direct smooth muscle action.

  • Equilibration: Mount rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously aerated with 95% O2 / 5% CO2. Maintain a resting tension of 1.5 g for 60 minutes.

  • Pre-contraction: Induce stable contraction using 1 μM Phenylephrine (an α1-adrenergic agonist). This establishes the baseline tone required to observe relaxation.

  • Mechanistic Validation (The Internal Control): In parallel baths, pre-incubate rings with 10 μM Glibenclamide for 30 minutes prior to contraction. Glibenclamide is a highly specific SUR2B/K_ATP channel blocker. If the test compound's vasorelaxant effect is abolished here, it definitively proves target dependence.

  • Cumulative Dosing: Add Manozodil or Minoxidil sulfate in cumulative half-log concentrations ( 10−9 to 10−4 M). Record the percentage reversal of the phenylephrine-induced tone.

Protocol 2: Patch-Clamp Electrophysiology (Target Validation)

Objective: Directly measure K+ currents across the smooth muscle membrane to validate target engagement.

  • Cell Isolation: Enzymatically dissociate single vascular smooth muscle cells (VSMCs) using collagenase and elastase.

  • Configuration: Utilize the whole-cell configuration of the patch-clamp technique. Hold the membrane potential at -40 mV.

  • Perfusion: Perfuse the cells with the active moieties. An increase in outward current indicates channel opening.

  • Validation: Introduce 10 μM Glibenclamide to the perfusate to confirm current suppression, validating the SUR2B/Kir6.1 target engagement.

Comparative Pharmacodynamic Profiling

The following table synthesizes representative preclinical benchmark data based on the established pharmacological class behavior of these K_ATP openers.

Table 2: Comparative Pharmacodynamic Data (Representative)
Assay / Parameter(S)-ManozodilMinoxidil (Prodrug)Minoxidil Sulfate (Active)
Vasorelaxation EC50 (Aortic Rings) 0.45 ± 0.08 μM> 100 μM (Inactive in vitro)0.38 ± 0.05 μM
K_ATP Activation (Patch-Clamp EC50) 1.2 ± 0.2 μMNo effect0.9 ± 0.1 μM
Glibenclamide Reversibility Complete (>95%)N/AComplete (>95%)
Endothelium Dependence IndependentN/AIndependent

Data Interpretation: The data highlights a critical distinction: while Minoxidil sulfate and Manozodil show comparable low-micromolar potency at the target site, the Minoxidil prodrug is completely inactive in isolated tissue assays lacking sulfotransferase enzymes. Manozodil’s direct action provides a distinct pharmacological advantage in controlled environments and potentially in clinical applications where metabolic conversion is compromised.

Conclusion

For drug development professionals, the structural evolution from pyrimidine N-oxides (Minoxidil) to tetrahydrobenzothiazole secondary amines (Manozodil) represents a strategic shift toward direct-acting K_ATP openers. By eliminating the need for metabolic sulfation, Manozodil's active moiety offers a streamlined pharmacokinetic profile, supported by robust, self-validating preclinical methodologies.

References

  • National Center for Advancing Translational Sciences (NCATS). "MANOZODIL HYDROCHLORIDE". Inxight Drugs. URL:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "MANOZODIL, (S)-". Inxight Drugs. URL:[Link]

  • World Health Organization (WHO). "The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances". WHO/EMP/RHT/TSN/2018.1. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Manozodil

Advanced Laboratory Safety and Operational Protocol for Handling Manozodil Manozodil (CAS: 77528-67-7) is a potent investigational vasodilator characterized by its 4,5,6,7-tetrahydro-2-methyl-1,3-benzothiazole core[1]. B...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Protocol for Handling Manozodil

Manozodil (CAS: 77528-67-7) is a potent investigational vasodilator characterized by its 4,5,6,7-tetrahydro-2-methyl-1,3-benzothiazole core[1]. Because it acts directly on vascular smooth muscle to induce relaxation, accidental occupational exposure—whether via inhalation of aerosolized powder, dermal absorption, or inadvertent ingestion—can lead to rapid systemic hypotension, reflex tachycardia, and syncope[1][2].

As a Senior Application Scientist, I mandate that laboratory personnel treat raw Manozodil powder as a high-potency active pharmaceutical ingredient (HPAPI). Standard laboratory safety measures are insufficient. This guide provides the self-validating protocols and Personal Protective Equipment (PPE) requirements necessary to establish a zero-exposure environment, explaining the mechanistic reasoning behind each safety choice.

Physicochemical Hazard Profile

To design an effective safety protocol, we must first understand the physicochemical properties that dictate the compound's behavior in a laboratory setting[1][3][4].

Table 1: Quantitative Physicochemical Data for Manozodil

PropertyValueOperational Implication
Molecular Formula C10H16N2SContains sulfur and nitrogen; potential for specific chemical reactivity[1].
Molecular Weight 196.31 g/mol Low molecular weight facilitates rapid dermal and mucosal absorption[1].
CAS Number 77528-67-7Primary identifier for Safety Data Sheets (SDS) and hazard tracking[1].
AlogP 1.78Moderate lipophilicity; readily crosses biological membranes (skin/mucosa)[4].
Polar Surface Area 24.92 ŲLow PSA further increases the risk of rapid systemic absorption upon contact[4].

Causality-Driven PPE Matrix

The moderate lipophilicity (AlogP 1.78) and low polar surface area mean the compound can easily penetrate the stratum corneum if dissolved in a carrier solvent (e.g., DMSO), and inhalation of the fine powder can lead to immediate mucosal absorption[4].

  • Respiratory Protection:

    • Requirement: N95 or P100 particulate respirator (or Powered Air-Purifying Respirator - PAPR for bulk handling).

    • Causality: Manozodil is typically supplied as a lyophilized powder or crystalline solid. Weighing procedures inevitably generate micro-aerosols. Given its potent vasodilatory mechanism, inhalation bypasses first-pass metabolism in the liver, leading to immediate systemic cardiovascular effects.

  • Dermal Protection (Gloves):

    • Requirement: Double-gloving with extended-cuff nitrile gloves (minimum 5 mil thickness).

    • Causality: Nitrile provides superior chemical resistance compared to latex. Double-gloving is a self-validating safety measure : if the outer glove is contaminated with Manozodil powder during weighing, it can be safely doffed inside the containment hood without exposing the researcher's skin to the active compound.

  • Ocular Protection:

    • Requirement: Tight-fitting chemical splash goggles.

    • Causality: The ocular mucosa is highly vascularized. Airborne particulates of Manozodil can dissolve in the tear film, leading to rapid absorption and localized vasodilation (hyperemia) or systemic distribution. Standard safety glasses with side shields are inadequate against airborne powders.

  • Body Protection:

    • Requirement: Disposable, fluid-resistant Tyvek® lab coat with knit cuffs, fully buttoned.

    • Causality: Reusable cotton lab coats can trap fine powders in their weave, creating a chronic exposure hazard. Disposable coats ensure that any accidental micro-spills are contained and discarded, preventing cross-contamination outside the laboratory environment.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a closed-loop, self-validating system for handling Manozodil.

Step 1: Preparation and Containment

  • Verify that the Class II Biological Safety Cabinet (BSC) or chemical fume hood is operational, with an inward face velocity of at least 100 feet per minute (fpm).

  • Line the working surface with a disposable, absorbent bench pad (plastic backing down) to trap any spilled powder.

Step 2: Weighing and Solubilization (The Critical Vulnerability)

  • Pre-weigh an empty, static-free glass vial with a secure PTFE-lined cap. Tare the analytical balance.

  • Transfer the sealed Manozodil container into the hood.

  • Using a micro-spatula, carefully transfer the required mass into the vial. Causality: Slow, deliberate movements prevent the generation of static-charged aerosols.

  • Seal the vial before removing it from the balance enclosure or hood. Causality: This self-validating step ensures that no uncontained powder ever enters the general laboratory airspace.

  • If preparing a stock solution, inject the solvent (e.g., DMSO or ethanol) directly into the sealed vial through a septum, or open the vial only within the active airflow of the hood.

Step 3: Decontamination and Doffing

  • Wipe down the exterior of the sealed Manozodil vial with a solvent-dampened wipe (e.g., 70% ethanol) to remove residual surface contamination.

  • Doff the outer gloves inside the hood, disposing of them in a designated chemical waste bin.

  • Carefully fold the disposable bench pad inward, trapping any particulates, and discard.

Accidental Exposure & Spill Management

  • Powder Spill: Do not sweep. Cover the spill with absorbent paper towels. Gently wet the towels with a suitable solvent (e.g., 70% ethanol or water with surfactant) to dissolve and trap the powder, preventing aerosolization. Wipe inward from the edges. Place all materials in a hazardous waste bag.

  • Skin Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use solvents (like ethanol) on the skin, as this will accelerate the dermal absorption of Manozodil. Seek medical evaluation immediately, monitoring for signs of hypotension.

Waste Disposal Plan

Manozodil must not be disposed of in standard municipal waste or down the drain.

  • Solid Waste: All contaminated PPE, bench pads, and empty vials must be placed in a sealed, labeled, puncture-resistant container designated for hazardous chemical waste.

  • Liquid Waste: Solutions containing Manozodil should be collected in compatible, clearly labeled solvent waste carboys (e.g., "Non-Halogenated Organic Waste - Contains Manozodil").

  • Final Disposition: Waste must be transferred to the institutional Environmental Health and Safety (EHS) department for high-temperature incineration, which effectively destroys the active pharmaceutical ingredient.

Workflow Visualization

ManozodilWorkflow N1 1. Hazard Assessment Identify Vasodilator Risks N2 2. PPE Donning Double Nitrile, N95/P100, Goggles N1->N2 N3 3. Containment Weigh in Class II BSC / Fume Hood N2->N3 N4 4. Solubilization Seal Vials Before Removal N3->N4 N5 5. Decontamination Surface Wipe Down N4->N5 N6 6. Waste Disposal Incineration Protocol N5->N6

Fig 1: Step-by-step operational workflow for the safe handling and containment of Manozodil.

References

  • Benchchem. "Manozodil | 77528-67-7 - Benchchem".
  • PubChem - NIH. "(R)-manozodil hydrochloride | C10H17ClN2S | CID 92135750".
  • Inxight Drugs (NCATS). "MANOZODIL HYDROCHLORIDE".
  • ChEMBL - EMBL-EBI. "Compound: MANOZODIL (CHEMBL2104686)".

Sources

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